Fmoc-N-Me-D-Ala-OH
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350930 | |
| Record name | N-Fmoc-N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138774-92-2 | |
| Record name | N-Fmoc-N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-Me-D-Ala-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-Me-D-Ala-OH is a pivotal building block in modern peptide chemistry, offering a strategic advantage in the design and synthesis of peptides with enhanced therapeutic potential. This N-methylated, D-amino acid derivative is instrumental in overcoming some of the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.
Core Properties of this compound
This compound is a white to off-white crystalline powder. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain. The N-methylation and the D-configuration of the alanine residue confer unique properties to the resulting peptides.
The following table summarizes the key quantitative properties of this compound:
| Property | Value | References |
| Chemical Formula | C₁₉H₁₉NO₄ | [1][2] |
| Molecular Weight | 325.36 g/mol | [1] |
| CAS Number | 138774-92-2 | [1][2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | ~155 °C | [2] |
| Optical Rotation | [a]D20 = +20 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥ 99.5% (Chiral HPLC) | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Strategic Importance in Drug Development
The incorporation of this compound into peptide sequences is a deliberate strategy to enhance their drug-like properties. N-methylation of the peptide backbone introduces steric hindrance, which can significantly increase resistance to proteolytic degradation by endo- and exopeptidases. This leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.[3][4]
Furthermore, the D-configuration of the amino acid also contributes to enzymatic stability, as proteases are typically specific for L-amino acids.[4] The conformational constraints imposed by the N-methyl group can also lead to peptides with more defined secondary structures, which can result in higher binding affinity and selectivity for their biological targets.[3] These properties make this compound a valuable tool in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[2]
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support.
Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to ensure optimal reaction conditions.[5]
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[5]
-
Perform a second treatment with fresh deprotection solution for 5-10 minutes to ensure complete removal.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
3. Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling reagent), to the activation mixture.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts, so extended reaction times may be necessary.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test (Kaiser test). A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
5. Repetition:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[5]
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.
Visualizations
Workflow for this compound Incorporation in SPPS
Caption: A generalized workflow for the incorporation of this compound into a peptide chain via SPPS.
Logical Relationship: Benefits of N-Methylation and D-Configuration
Caption: The strategic benefits of incorporating N-methylated D-amino acids into therapeutic peptides.
References
An In-depth Technical Guide to Fmoc-N-Me-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-D-Ala-OH, or N-α-Fmoc-N-α-methyl-D-alanine, is a specialized amino acid derivative crucial in modern peptide chemistry and drug discovery. Its unique structure, incorporating both the fluorenylmethoxycarbonyl (Fmoc) protecting group and N-methylation on a D-configured alanine, offers significant advantages in the synthesis of modified peptides. The introduction of an N-methyl group enhances the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases.[1] This modification can also improve a peptide's bioavailability and cell permeability. The D-configuration of the alanine residue further contributes to enzymatic resistance and allows for the exploration of novel peptide conformations. This guide provides a comprehensive overview of its chemical structure, properties, and applications.
Chemical Structure and Formula
This compound is characterized by a central D-alanine core. The amino group is protected by an Fmoc group, which is base-labile and ideal for solid-phase peptide synthesis (SPPS). The nitrogen of the amino group is also substituted with a methyl group.
Chemical Formula: C₁₉H₁₉NO₄[2][3][4]
IUPAC Name: (2R)-2-[--INVALID-LINK--amino]propanoic acid[5]
SMILES: C--INVALID-LINK--C(O)=O[5]
InChI Key: JOFHWKQIQLPZTC-GFCCVEGCSA-N[5]
Below is a 2D representation of the chemical structure.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | References |
| Molecular Weight | 325.36 g/mol | [2][3] |
| CAS Number | 138774-92-2 | [2][4][6] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | ~155 °C | [4] |
| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [4] |
| Purity | ≥99.5% (Chiral HPLC) | [4] |
| Storage Temperature | 0 - 8 °C | [4][7] |
Experimental Protocols
Solubility Preparation
This compound exhibits solubility in organic solvents commonly used in peptide synthesis. Here are protocols for preparing stock solutions:
-
In DMSO: Can be dissolved in DMSO at a concentration of 100 mg/mL (307.35 mM), though ultrasonic assistance may be required.[2] It is noted that hygroscopic DMSO can affect solubility.[2]
-
Aqueous/Organic Mixtures for In Vitro Use:
Storage of Stock Solutions: Once prepared, solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[1] The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
General Coupling Protocol:
-
Resin Preparation: The synthesis begins with a resin (e.g., 2-chlorotrityl or Wang resin) that has the first amino acid attached. The Fmoc protecting group on this initial amino acid is removed.[9]
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9] This exposes a free amine group for the next coupling step.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HATU, HBTU) in a suitable solvent like DMF. An organic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is added to facilitate the reaction.[9]
-
Coupling: The activated this compound solution is added to the resin. The mixture is agitated for a specified period (typically 1-4 hours) to allow the coupling reaction to proceed to completion.[9]
-
Washing: The resin is thoroughly washed with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.[9]
-
Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
The diagram below illustrates the logical workflow for incorporating this compound into a peptide chain via SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-N-Me-Ala-OH Novabiochem® | 84000-07-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | C19H19NO4 | CID 688633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 138774-92-2|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.uci.edu [chem.uci.edu]
A Technical Guide to Fmoc-N-Me-D-Ala-OH: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Fmoc-N-Me-D-Ala-OH, a key building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, outlines a standard experimental protocol for its use, and illustrates a typical workflow in solid-phase peptide synthesis.
Physicochemical Properties of this compound
This compound, also known as (2R)-2-[--INVALID-LINK--amino]propanoic acid, is a derivative of the amino acid D-alanine. The presence of the N-methyl group can confer unique properties to the resulting peptides, such as increased resistance to enzymatic degradation and improved conformational stability. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the amine, which is central to its application in solid-phase peptide synthesis.
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 138774-92-2 | [1][2][3] |
| Molecular Weight | 325.3 g/mol [1], 325.36 g/mol [2][4][5][6], 325.4 g/mol [7] | [1][2][4][5][6][7] |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][2][4][7] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | ~155 °C | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
| Optical Rotation | [a]D²⁰ = 20 ± 2º (c=1 in DMF) | [1] |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized methodology for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis.
1. Resin Preparation:
- Start with a suitable solid support (e.g., Rink Amide resin, Wang resin) pre-loaded with the first amino acid or ready for the attachment of the first amino acid.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes before the first synthesis step.
2. Fmoc Deprotection:
- Treat the resin with a 20-50% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct. A typical wash cycle would be 5-7 times with DMF.
3. Amino Acid Coupling:
- Prepare the coupling solution by dissolving this compound (typically 2-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, HATU, DIC) in DMF. An activator base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often added.
- Add the activated this compound solution to the deprotected resin.
- Allow the coupling reaction to proceed for a sufficient time, which can range from 1 to several hours. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts.
- Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of N-methylated amino acids after a successful coupling.
4. Washing:
- After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.
5. Chain Elongation:
- Repeat the deprotection, coupling, and washing steps for each subsequent amino acid to be added to the peptide sequence.
6. Final Deprotection and Cleavage:
- Once the desired peptide sequence is assembled, wash the resin with a solvent such as dichloromethane (DCM).
- Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. The composition of the cleavage cocktail will depend on the amino acids present in the peptide sequence (e.g., a common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical RP-HPLC.
Workflow Visualization
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating this compound.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 138774-92-2|this compound|BLD Pharm [bldpharm.com]
- 4. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 84000-07-7|Fmoc-N-Me-Ala-OH|BLD Pharm [bldpharm.com]
- 7. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | C19H19NO4 | CID 688633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of Fmoc-N-Me-D-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-N-Me-D-Ala-OH (N-α-Fmoc-N-α-methyl-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. Understanding the solubility of this N-methylated amino acid derivative is paramount for optimizing reaction conditions, ensuring complete dissolution for coupling reactions, and ultimately achieving high-purity synthetic peptides.
Quantitative Solubility Data
Precise, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the general behavior of Fmoc-protected amino acids, the following table summarizes known and estimated solubility values. It is important to note that N-methylation can enhance the solubility of amino acid derivatives in organic solvents, a beneficial characteristic for various synthetic applications[1].
| Solvent | Chemical Formula | Type | Known/Estimated Solubility (at room temperature) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (307.35 mM)[] | Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Generally considered an excellent solvent for Fmoc-protected amino acids and commonly used in SPPS.[3] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | Another excellent solvent for peptide synthesis, often used for sequences that are difficult to solubilize.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Moderate | Often used in combination with more polar solvents.[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | Mixture | ≥ 2.5 mg/mL (7.68 mM)[] | This formulation yields a clear solution, though the saturation point is not specified.[] |
| 10% DMSO / 90% Corn Oil | - | Mixture | ≥ 2.5 mg/mL (7.68 mM)[] | This formulation also produces a clear solution with an unknown saturation point.[] |
Note: The solubility of this compound can be influenced by several factors, including the purity of both the compound and the solvent, ambient temperature, and the presence of moisture[3].
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the solvent of interest to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples using an orbital shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into an HPLC vial. This step is critical to remove any remaining solid particles.
-
Analyze the filtered sample by HPLC. The concentration of this compound is determined by comparing the peak area to the calibration curve generated from the standard solutions.
-
-
Data Reporting: The solubility is reported in units such as mg/mL or moles/liter (M) at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility.
Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)
The solubility of Fmoc-amino acids is a critical factor in the efficiency of the coupling step during SPPS. The following diagram illustrates a simplified cycle of SPPS, highlighting where the solubility of the incoming Fmoc-amino acid is crucial.
Caption: Simplified workflow of an SPPS cycle highlighting the critical solubilization step.
Conclusion
The solubility of this compound is a key parameter for its successful application in peptide synthesis. While highly soluble in DMSO, its solubility in other common SPPS solvents like DMF and NMP is also generally high, facilitating its use in automated and manual synthesis protocols. For complex or aggregation-prone peptide sequences, ensuring complete dissolution of the incoming Fmoc-amino acid is crucial for achieving high coupling efficiency and minimizing deletion sequences. The provided experimental protocol offers a reliable method for determining the solubility of this compound in specific solvent systems to further optimize synthesis conditions.
References
The Strategic Imperative of N-methylation in Enhancing Peptide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often curtailed by their inherent instability, primarily due to rapid proteolytic degradation in biological systems. This guide provides an in-depth exploration of N-methylation as a pivotal strategy to overcome this limitation, enhancing the pharmacokinetic profile and overall viability of peptide-based drug candidates. We will delve into the core mechanisms, present quantitative data, and provide detailed experimental protocols to empower researchers in the rational design of stabilized peptides.
The Mechanism of Enhanced Stability through N-methylation
N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, confers proteolytic resistance through two primary mechanisms.[1][2] The introduction of a methyl group sterically hinders the approach of proteases to the scissile amide bond.[1][2] Furthermore, the absence of the amide proton disrupts the hydrogen-bonding interactions essential for enzyme recognition and binding, thereby preventing cleavage.[1][2] This modification not only enhances metabolic stability but can also lead to improved membrane permeability by reducing the hydrogen bonding capacity and increasing lipophilicity.[2][3]
Beyond stability, N-methylation imposes conformational constraints on the peptide backbone.[1] This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][2] However, this effect is context-dependent and requires careful consideration, as an unfavorable conformation can also lead to decreased activity.[2]
Quantitative Impact of N-methylation on Peptide Stability
The strategic incorporation of N-methylated amino acids can dramatically increase the half-life of peptides in biological matrices. The following tables summarize representative data from various studies, illustrating the significant improvements in stability.
Table 1: Stability of N-methylated Peptides in Plasma/Serum
| Peptide Sequence | Modification | Matrix | Half-life (t½) | Fold Increase in Stability |
| Model Peptide 1 | Unmodified | Human Plasma | 15 min | - |
| Model Peptide 1 | N-methyl-Ala at P1' | Human Plasma | > 240 min | > 16 |
| R1 Peptide | Unmodified | Mouse Plasma | ~10 min | - |
| R1 Peptide | N-methylated at various positions | Mouse Plasma | 20 - >80 min | 2 - >8 |
| Cyclic Hexapeptide | Unmodified | Human Plasma | > 360 min | - |
| Cyclic Hexapeptide | N-methylated variants | Human Plasma | > 360 min | No significant change (already stable) |
Note: Data are illustrative and depend on the specific peptide sequence, the position of N-methylation, and the specific assay conditions.[1][4][5]
Table 2: Impact of N-methylation on Oral Bioavailability
| Peptide | Modification | Oral Bioavailability (rat) |
| Cyclic Hexapeptide (MW = 755) | Three N-methyl groups | 28% |
| Veber-Hirschmann peptide analog | Tri-N-methylated | 10% |
Note: N-methylation, often in combination with cyclization, can significantly improve oral bioavailability, a major hurdle for peptide therapeutics.[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides.
Solid-Phase Synthesis of N-methylated Peptides
This protocol describes a general method for incorporating N-methylated amino acids during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[2]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acids
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and shake for 1.5-3 hours. Wash the resin with DMF and DCM.
-
Coupling of N-methylated Amino Acids: The coupling of subsequent amino acids to an N-methylated residue is sterically hindered.[2]
-
Use a more powerful coupling agent like HATU.
-
Extend the coupling time or perform a double coupling.
-
Microwave-assisted coupling can enhance reaction efficiency.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
On-Resin N-methylation (Alternative Method):
-
After coupling a standard amino acid, protect the amide nitrogen with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
Perform methylation using a methylating agent (e.g., methyl iodide) and a base.
-
Deprotect the nosyl group.[2]
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This protocol provides a general procedure to assess the stability of N-methylated peptides against specific proteases.[2]
Materials:
-
N-methylated peptide and its unmodified counterpart
-
Protease solution (e.g., trypsin, chymotrypsin in appropriate buffer)
-
Reaction buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.
-
Reaction Initiation: Add the protease solution to the peptide solution to start the reaction. A typical peptide concentration is 1 mg/mL. Incubate at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the amount of remaining intact peptide by reverse-phase HPLC.
-
Data Analysis:
-
Generate a standard curve for the peptide to quantify its concentration.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide.
-
Compare the half-life of the N-methylated peptide to its unmodified control.
-
Plasma Stability Assay
This protocol outlines the key steps to assess peptide stability in a more biologically relevant matrix.[8][9][10]
Materials:
-
Test peptide
-
Frozen plasma (human, rat, or mouse)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS or HPLC system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the peptide (e.g., in DMSO).
-
Incubation: Add a small volume of the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (<1%) to avoid protein precipitation. Incubate at 37°C with gentle shaking.[9]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot of the incubation mixture.[8][9]
-
Protein Precipitation and Quenching: Stop the reaction by adding a quenching solution (e.g., 3 volumes of cold acetonitrile). Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.[9]
-
Analysis: Collect the supernatant and analyze the concentration of the intact peptide by LC-MS/MS or HPLC.[9]
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide in plasma.[9]
Conclusion
N-methylation is a powerful and versatile tool in peptide drug design. It consistently enhances proteolytic stability and can improve membrane permeability, addressing two of the most significant challenges in peptide therapeutics.[11] The ability to conformationally constrain the peptide backbone also offers a strategy for modulating receptor affinity and selectivity. The protocols and data presented in this guide provide a foundational framework for researchers to leverage the strategic application of N-methylation, paving the way for the development of more robust and effective peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 7. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. benchchem.com [benchchem.com]
The Mirror Image Advantage: A Technical Guide to the Importance of D-Amino Acids in Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by rapid enzymatic degradation in the body. A key strategy to overcome this hurdle is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. This guide provides an in-depth technical overview of the principles, applications, and methodologies associated with the use of D-amino acids in modern peptide drug design, offering a comprehensive resource for professionals in the field.
The Core Principle: Overcoming Proteolytic Degradation
Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by endogenous proteases, leading to short plasma half-lives.[1] Proteolytic enzymes are stereospecific, meaning their active sites are structurally configured to bind and process only L-amino acid substrates.[1]
The introduction of a D-amino acid creates a stereochemical barrier. This "mirror image" residue does not fit correctly into the enzyme's active site, a phenomenon known as steric hindrance.[1] This prevents the cleavage of adjacent peptide bonds, rendering the entire peptide significantly more resistant to proteolysis.[1] This fundamental principle is the primary driver for the use of D-amino acids in peptide drug development.
Quantitative Impact on Peptide Stability
The enhanced stability of D-amino acid-containing peptides is not merely theoretical; it is a quantifiable advantage. Experimental data consistently show a dramatic increase in the half-life of peptides when L-amino acids are strategically replaced with their D-enantiomers. This is evident when peptides are incubated in biological fluids like human plasma or with specific proteolytic enzymes.
A prominent example is the comparison between the natural hormone somatostatin and its synthetic analog, octreotide. Somatostatin, composed entirely of L-amino acids, has a plasma half-life of only 2-3 minutes.[2][3] Octreotide, which incorporates a D-Phenylalanine and a D-Tryptophan residue, exhibits a significantly extended half-life of 90-120 minutes, drastically improving its therapeutic viability.[2]
Table 1: Comparative Enzymatic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides
| Peptide Pair / Type | D-Amino Acid Content | Assay Conditions | Time Point | % Peptide Remaining (L-Peptide) | % Peptide Remaining (D-Peptide) | Reference |
| Hydrogelator | C-terminal D-amino acid | Proteinase K | 4 hours | 0% | - | [1][4] |
| 24 hours | - | 15% | [1][4] | |||
| Antimicrobial Peptide | All L-Lys/Arg replaced with D-Lys/Arg | Human Plasma | 8 hours | <10% | >90% | [1] |
| 24 hours | - | >60% | [1] | |||
| l-SG vs. d-sg Peptide | All D-enantiomer | Trypsin | 4 hours | ~10% | 100% | [1] |
| Somatostatin vs. Octreotide | D-Phe, D-Trp | In vivo (Human) | Half-life | 2-3 minutes | 90-120 minutes | [2] |
Effects on Receptor Binding and Biological Activity
While the primary advantage of D-amino acid incorporation is enhanced stability, its effect on receptor binding is a critical consideration. Receptors, like enzymes, are chiral and often exhibit high stereospecificity. A simple one-for-one substitution of an L-amino acid with its D-enantiomer in a peptide designed to bind a natural L-receptor can significantly reduce or completely abolish binding affinity.[5]
However, this is not a universal rule. In some cases, the conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation that is more favorable for receptor binding, potentially increasing affinity.[6] For example, in synthetic analogues of Luteinizing Hormone-Releasing Hormone (LHRH), substituting the glycine at position 6 with a D-amino acid increases receptor affinity.
When designing D-peptide drugs to interact with natural L-targets, techniques like mirror-image phage display are employed. This involves screening a library of D-peptides against a synthetic D-version of the target protein to find a D-peptide that binds. Due to the principles of symmetry, this selected D-peptide will then bind to the natural L-protein target with high affinity.
Table 2: Example Receptor Binding Profile - Octreotide Affinity for Somatostatin Receptors (SSTRs)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.8 |
| SSTR3 | 21.8 |
| SSTR4 | >1000 |
| SSTR5 | 6.3 |
| (Data derived from studies on SOM230 and Octreotide, showing high affinity for SSTR2 and SSTR5)[7] |
Approved Drugs and Therapeutic Applications
The success of this design strategy is validated by the number of FDA-approved drugs that contain D-amino acids. These drugs span a wide range of therapeutic areas, from oncology to metabolic disorders and infectious diseases.
Table 3: Examples of FDA-Approved Drugs Containing D-Amino Acids
| Drug Name | Key D-Amino Acid(s) | Therapeutic Area | Mechanism of Action |
| Octreotide | D-Phe, D-Trp | Acromegaly, Neuroendocrine Tumors | Somatostatin analog, inhibits hormone secretion |
| Goserelin | D-Ser | Prostate Cancer, Breast Cancer | GnRH agonist, suppresses sex hormone production |
| Bremelanotide | D-Phe | Hypoactive Sexual Desire Disorder | Melanocortin receptor agonist |
| Voclosporin | D-Ala | Lupus Nephritis | Calcineurin inhibitor, immunosuppressant[8][9] |
| Cyclosporine | D-Ala | Transplant Rejection, Autoimmune Disorders | Calcineurin inhibitor, immunosuppressant[10] |
| Daptomycin | D-Ala, D-Ser | Bacterial Infections | Lipopeptide antibiotic, disrupts bacterial cell membrane function[10] |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the standard Fmoc/tBu strategy for synthesizing a peptide containing a D-amino acid.
Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like HBTU and a base such as DIEA in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the attached amino acid by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
D-Amino Acid Coupling: To incorporate a D-amino acid, use the corresponding Fmoc-protected D-amino acid (e.g., Fmoc-D-Phe-OH). Dissolve the Fmoc-D-amino acid (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF. Add this activation solution to the resin and agitate for 2 hours. Perform a Kaiser test to confirm the completion of the coupling reaction.[11]
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence until the full peptide is assembled.
-
Cleavage and Final Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS), to cleave the peptide from the resin and remove all side-chain protecting groups.[11]
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.[12]
Protocol for In Vitro Peptide Stability Assay in Human Serum
This protocol is used to determine and compare the half-life of peptides in a physiologically relevant matrix.
Methodology:
-
Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the lyophilized L-peptide and D-peptide in an appropriate solvent (e.g., DMSO or water).[12]
-
Human Serum: Thaw pooled human serum at 37°C and centrifuge to remove cryoprecipitates. Collect the supernatant for use.[12]
-
Precipitating Solution: Prepare a solution of ice-cold acetonitrile (ACN) containing 0.1% TFA.[1]
-
-
Incubation:
-
Pre-warm the required volume of human serum to 37°C in microcentrifuge tubes.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the stock solvent (e.g., DMSO) is less than 1%.
-
Incubate the samples at 37°C with gentle agitation.[1]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing the cold precipitating solution (e.g., 200 µL). Vortex vigorously.[1]
-
-
Sample Preparation for HPLC:
-
Incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to an HPLC vial.[12]
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto an RP-HPLC system equipped with a C18 column.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide from its degradation products.
-
Monitor the elution at 220 nm.
-
-
Data Analysis:
-
Quantify the amount of intact peptide remaining at each time point by measuring the area of its corresponding peak in the chromatogram.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order exponential decay model.[1]
-
Protocol for a Competitive Radioligand Receptor Binding Assay
This assay determines the affinity (Ki) of a test peptide (e.g., a D-amino acid analog) for a specific receptor by measuring its ability to compete with a known radioligand.
Methodology:
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest via homogenization and centrifugation. Determine the protein concentration using a BCA assay.[13]
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (at or below its Kd), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition: Add membrane preparation, radioligand, and serial dilutions of the unlabeled test peptide.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[13][14]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in PEI). This separates the receptor-bound radioligand from the unbound radioligand.[14]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test peptide.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Case Study: The Octreotide Signaling Pathway
Octreotide provides an excellent case study of a successful D-amino acid-containing drug. Its mechanism of action involves binding to somatostatin receptors (primarily SSTR2 and SSTR5), which are G-protein coupled receptors (GPCRs).[15] This binding event initiates a cascade of intracellular signals that mediate its therapeutic effects.
-
Inhibition of Hormone Secretion: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for inhibiting the secretion of hormones like growth hormone (GH) from the pituitary gland.[16]
-
Modulation of Ion Channels: Receptor activation also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in calcium influx, further suppressing hormone exocytosis.
-
Anti-proliferative Effects: Octreotide can also influence cell growth and survival. It activates protein tyrosine phosphatases like SHP-1, which can dephosphorylate components of pro-growth signaling pathways, such as the PI3K/Akt pathway, and induce the expression of tumor suppressor genes like Zac1, leading to cell cycle arrest.[15][17]
Conclusion
The incorporation of D-amino acids is a cornerstone of modern peptide drug design. It provides a robust and validated strategy to overcome the primary limitation of peptide therapeutics: their inherent instability against enzymatic degradation. By significantly extending plasma half-life, this approach enhances bioavailability and allows for sustained therapeutic effects. While careful consideration must be given to the potential impact on receptor binding, the successful development of numerous FDA-approved drugs demonstrates that these challenges can be overcome through rational design and advanced discovery techniques. For researchers and drug developers, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full therapeutic potential of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octreotide, a new somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short- and long-term effects of octreotide and SOM230 on GH, IGF-I, ACTH, corticosterone and ghrelin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voclosporin: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voclosporin - Wikipedia [en.wikipedia.org]
- 10. ajrpsb.com [ajrpsb.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
The Core Function of the Fmoc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][][3] Its widespread adoption is primarily due to the mild conditions required for its removal, which offers significant advantages over the older tert-butyloxycarbonyl (Boc) strategy, particularly for the synthesis of complex and sensitive peptides.[][4][5][6] This technical guide provides a comprehensive overview of the function of the Fmoc group in peptide synthesis, including its mechanism of action, experimental protocols, and a comparative analysis of its performance.
The Fundamental Role of the Fmoc Group
In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be selectively protected and deprotected to ensure the correct sequence is assembled.[6][7] The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid.[3][7][8] Its primary functions are:
-
Preventing unwanted reactions: By blocking the α-amino group, the Fmoc group prevents the amino acid from reacting with itself or other activated amino acids in an uncontrolled manner during the coupling step.[6][7]
-
Ensuring regioselectivity: It directs the peptide bond formation to occur specifically between the deprotected α-amino group of the growing peptide chain and the activated carboxyl group of the incoming amino acid.[]
-
Facilitating a cyclic process: The ease and selectivity of its removal allow for a repetitive cycle of deprotection and coupling, which is the essence of solid-phase peptide synthesis.[7]
The Fmoc strategy is considered "orthogonal" because the Fmoc group is base-labile, while the side-chain protecting groups and the resin linker are typically acid-labile.[][10][11][12] This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis without affecting other protecting groups, which are only removed at the final cleavage step.[][6]
Mechanism of Action: Protection and Deprotection
Protection: Attachment of the Fmoc Group
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[8]
Caption: General scheme for the protection of an amino acid with Fmoc-Cl.
Deprotection: Base-Mediated Cleavage
The key advantage of the Fmoc group is its lability to bases.[6][8] Deprotection is typically achieved by treating the Fmoc-protected peptide with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[4][8][13][14] The mechanism proceeds via a β-elimination reaction:
-
A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[12][15]
-
This leads to the elimination of dibenzofulvene (DBF) and the formation of an unstable carbamate intermediate.[][12]
-
The carbamate rapidly decarboxylates to release the free amine of the peptide.[]
-
The reactive dibenzofulvene byproduct is trapped by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly deprotected amine.[12][16]
Caption: Mechanism of Fmoc deprotection using piperidine.
This deprotection reaction is typically fast, often completing within minutes.[] The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at around 300 nm, allowing for real-time monitoring of the deprotection reaction.[6][8][14]
The Fmoc-SPPS Workflow
A typical cycle in Fmoc-based solid-phase peptide synthesis involves the following steps:
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Experimental Protocols
The following are generalized protocols for key steps in manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[17]
Resin Preparation and Swelling
-
Resin Selection: Choose a resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7][17]
-
Procedure:
First Amino Acid Loading (Example with Wang Resin)
-
Activation: Dissolve 3-5 equivalents of the first Fmoc-amino acid in DMF. Add an activating agent like HBTU (3-5 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.).
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[17]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.[17]
-
Capping: To block any unreacted sites on the resin, treat with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 30 minutes.[11] Then wash the resin again with DMF.[17]
Fmoc Deprotection
-
Procedure:
-
Add a solution of 20% piperidine in DMF to the resin.[14][17]
-
Agitate for an initial 3-5 minutes, then drain.[16]
-
Add a fresh portion of the 20% piperidine solution and agitate for another 10-15 minutes to ensure complete deprotection.[16]
-
Drain the deprotection solution and wash the resin extensively with DMF to remove all traces of piperidine.[16][17]
-
-
Monitoring: The completion of the deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, which gives a blue color in the presence of free primary amines.[7][15]
Amino Acid Coupling
-
Activation: In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid, an activating agent (e.g., HBTU, HATU, HCTU), and a base (e.g., DIPEA, N-methylmorpholine) in DMF.[7][17]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[17]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[7]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[17]
-
Monitoring: The completion of the coupling reaction can be checked using the Kaiser test. A negative result (yellow color) indicates that no free amines are present and the coupling is complete.[15]
Final Cleavage and Deprotection
-
Procedure:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[7] TIS acts as a scavenger to trap reactive cations generated during cleavage.[18]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum. The crude peptide can then be purified by reverse-phase HPLC.[3]
-
Quantitative Data and Performance Comparison
The choice between Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized.[10]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Reference(s) |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) | [][10] |
| Deprotection Reagent | 20-50% Piperidine in DMF | Trifluoroacetic acid (TFA) | [4][10][19] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) | [][10] |
| Final Cleavage | TFA | HF or TFMSA (strong acids) | [10][19] |
| Reaction Conditions | Mildly basic deprotection | Strongly acidic deprotection | [] |
| Safety | Relatively safe | Requires special equipment for HF | [4][10] |
| Automation | Highly suitable for automation | Less convenient for automation | [][4] |
| Aggregation Issues | More frequent in some sequences | Less frequent due to protonation | [10][19] |
| Cost | Fmoc derivatives can be more expensive | Reagents can be lower cost | [5][] |
Deprotection Kinetics:
The efficiency of Fmoc deprotection can be influenced by the amino acid residue, the deprotection reagent, and reaction time.
| Deprotection Reagent (in DMF) | Amino Acid | Time (min) | Deprotection Efficiency (%) | Reference(s) |
| 20% Piperidine | Fmoc-Leu-OH | 3 | ~80 | [20] |
| 20% Piperidine | Fmoc-Leu-OH | 7 | >95 | [20] |
| 20% Piperidine | Fmoc-Arg(Pbf)-OH | 3 | ~60 | [20] |
| 20% Piperidine | Fmoc-Arg(Pbf)-OH | 10 | >95 | [20] |
| 20% 4-Methylpiperidine | Fmoc-Arg(Pbf)-OH | 10 | >95 | [20] |
| 10% Piperazine | Fmoc-Arg(Pbf)-OH | 10 | >95 | [20] |
Potential Side Reactions in Fmoc Synthesis
While the Fmoc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to form a five-membered ring aspartimide intermediate upon exposure to the basic conditions of Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides.[21][22]
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline or glycine as one of the first two residues, intramolecular cyclization can occur to form a stable diketopiperazine, leading to chain termination.[22]
-
Racemization: Although generally low with modern coupling reagents, some amino acids like cysteine and histidine are more susceptible to racemization during the activation step.[][23]
-
Premature Fmoc Deprotection: Some solvents, like DMF, can cause a low level of unwanted Fmoc removal, especially at elevated temperatures, leading to deletion sequences.[24]
Conclusion
The Fmoc protecting group is a vital tool in modern peptide synthesis, enabling the efficient and reliable production of a wide range of peptides under mild conditions.[][6] Its base lability provides an orthogonal protection scheme that is compatible with a variety of acid-labile side-chain protecting groups, making it particularly suitable for the synthesis of complex and modified peptides.[6] While potential side reactions must be considered and mitigated, the advantages of the Fmoc strategy, including its suitability for automation and real-time monitoring, have solidified its position as the dominant chemistry in solid-phase peptide synthesis for both academic research and industrial drug development.[][4]
Caption: Key advantages and disadvantages of the Fmoc and Boc peptide synthesis strategies.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. genscript.com [genscript.com]
- 14. chempep.com [chempep.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. chempep.com [chempep.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Application of Fmoc-N-Me-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (2R)-2-[--INVALID-LINK--amino]propanoic acid, commonly known as Fmoc-N-Me-D-Ala-OH. This N-methylated amino acid derivative is a critical building block in modern peptide synthesis, offering unique advantages in the development of therapeutic peptides. This document details its physicochemical characteristics, a standardized protocol for melting point determination, and its application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
This compound is a white to off-white crystalline powder. The introduction of a methyl group on the alpha-amino nitrogen enhances the proteolytic stability and can improve the pharmacokinetic profile of peptides into which it is incorporated.
Data Summary
The key quantitative physicochemical property for this compound is its melting point, which is a crucial indicator of purity for crystalline solids.
| Parameter | Value |
| Melting Point | ~155 °C |
Experimental Protocol: Melting Point Determination
The following is a standardized protocol for the determination of the melting point of this compound using a capillary melting point apparatus, based on established pharmacopeial methods.[1][2][3][4]
1. Objective:
To accurately determine the melting range of a solid sample of this compound as a measure of its purity.
2. Materials and Apparatus:
-
This compound sample (finely powdered and dried)
-
Capillary melting point tubes (one end sealed)
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
-
Mortar and pestle (if sample is not already powdered)
-
Spatula
-
Long glass tube for packing (optional)
3. Procedure:
3.1. Sample Preparation:
-
Ensure the this compound sample is completely dry to avoid inaccuracies.[1] If necessary, dry the sample in a desiccator over a suitable drying agent.
-
If the sample consists of large crystals, gently grind it into a fine powder using a clean mortar and pestle.[5]
-
Load the capillary tube by pressing the open end into the powdered sample.[6]
-
Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.[6] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.[6]
-
Continue loading until the packed sample height is between 2-3 mm.[1][7] An appropriate sample height is critical for an accurate melting range.[6]
3.2. Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[5][6]
-
If the approximate melting point is known (~155 °C), set the initial temperature of the apparatus to about 5-20°C below the expected melting point.[1][5][8]
-
Set the heating rate to a rapid setting (e.g., 10 °C/minute) to approach the expected melting point.[5]
-
Once the temperature is within approximately 20°C of the expected melting point, reduce the heating rate to 1-2 °C per minute.[1][4][8] A slow heating rate during the melting process is crucial for an accurate determination.[9]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.
-
Continue to observe the sample and record the temperature at which the last solid crystal melts into a clear liquid. This is the completion of melting.
-
The recorded temperature range from the onset to the completion of melting is the melting range of the sample.
-
After the determination, allow the apparatus to cool before performing subsequent measurements. Use a fresh sample for each determination.[6]
4. Interpretation of Results:
A sharp melting range (typically 0.5-2°C) is indicative of a high-purity compound. A broad or depressed melting range can suggest the presence of impurities.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis. The N-methylation provides resistance to enzymatic degradation and can induce specific peptide conformations, which is advantageous in drug design.[10][11][12][13][14] The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain on a solid support.
Caption: Workflow for incorporating this compound in SPPS.
References
- 1. thinksrs.com [thinksrs.com]
- 2. scribd.com [scribd.com]
- 3. uspbpep.com [uspbpep.com]
- 4. youtube.com [youtube.com]
- 5. nsmn1.uh.edu [nsmn1.uh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 8. csub.edu [csub.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, into peptide sequences is a key strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and constrain the peptide's conformation.[1] However, the synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, focusing on optimized coupling strategies to ensure high yield and purity.
Challenges in SPPS of N-Methylated Amino Acids
The primary obstacle in the SPPS of N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the N-terminal secondary amine. This steric hindrance makes the formation of the peptide bond more difficult compared to primary amino acids.[1] Consequently, standard coupling reagents and conditions may result in incomplete reactions, leading to deletion sequences and low yields. To overcome these challenges, more potent coupling reagents and optimized reaction conditions are necessary.[1][2]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the successful incorporation of this compound into a peptide sequence using a standard Fmoc/tBu SPPS strategy.
Materials and Reagents
-
Resin: Rink Amide resin or other suitable solid support pre-loaded with the C-terminal amino acid.
-
Amino Acids: Standard Fmoc-protected amino acids and this compound.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Precipitation and Wash Solvent: Cold diethyl ether.
Step-by-Step Protocol
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-7 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
3. Coupling of this compound (HATU Protocol):
-
In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.[2][3]
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 1-5 minutes.[2][3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[3][4]
-
Monitoring: To monitor the coupling reaction, the bromophenol blue test is recommended, as the Kaiser test will give a false negative for the secondary amine.[2]
-
If the coupling is incomplete, a second coupling is recommended.[3]
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard amino acids, HBTU or other common coupling reagents can be used with shorter coupling times (30-60 minutes).[5]
5. Final Fmoc Deprotection:
-
After the final coupling cycle, perform the Fmoc deprotection as described in step 2.
6. Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to shrink the resin.
-
Dry the resin under high vacuum for at least 4 hours or overnight over KOH.
7. Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).[6]
-
Stir the mixture at room temperature for 2-4 hours.[7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
Data Presentation
The following tables summarize the quantitative data for the key steps in the SPPS of peptides containing this compound.
Table 1: Reagent Equivalents for Coupling of this compound
| Reagent | Equivalents (relative to resin loading) | Reference |
| This compound | 2.0 - 4.0 | [2][8] |
| HATU | 1.9 - 3.9 | [3][4] |
| PyAOP / PyBOP | 2.0 - 4.0 | [9] |
| HOAt (with PyBOP) | 2.0 - 4.0 | [9] |
| DIPEA | 4.0 - 8.0 | [2][4] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Reference |
| Coupling | ||
| Coupling Time | 1 - 4 hours | [3][4] |
| Double Coupling | Recommended for difficult sequences | [3] |
| Monitoring Method | Bromophenol Blue Test | [2] |
| Deprotection | ||
| Fmoc Deprotection Time | 2 x (5-20 min) | |
| Deprotection Reagent | 20% Piperidine in DMF | |
| Cleavage | ||
| Cleavage Time | 2 - 4 hours | [7] |
| Cleavage Cocktail | Reagent K or similar | [6] |
| Overall | ||
| Expected Crude Purity | 50 - 80% (sequence dependent) | |
| Expected Final Yield | 10 - 40% (sequence and length dependent) |
Visualization of the SPPS Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
The logical relationship for the overall synthesis process is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Standard Coupling Methods for Fmoc-N-Me-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, into peptide sequences is a crucial strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. N-methylation can significantly increase metabolic stability, improve membrane permeability, and constrain peptide conformation, which can lead to enhanced biological activity and selectivity.[1][2] However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and incomplete reactions when using standard coupling reagents.[1][2]
These application notes provide a comprehensive guide to the most effective and commonly employed coupling methods for the successful incorporation of this compound into peptide chains. This document outlines detailed experimental protocols, a comparative analysis of recommended coupling reagents, and troubleshooting strategies to overcome the challenges associated with this sterically hindered amino acid.
Challenges in Coupling this compound
The primary difficulty in coupling N-methylated amino acids arises from the steric hindrance caused by the methyl group on the amide nitrogen. This bulkiness physically obstructs the approach of the activated amino acid, slowing down the coupling reaction and making it less efficient compared to non-methylated counterparts.[1] Consequently, standard coupling reagents like HBTU and HCTU are often ineffective, leading to low yields and deletion sequences.[1][2] To overcome this, more potent coupling reagents and optimized reaction conditions are required.
Recommended Coupling Reagents: A Comparative Overview
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The most effective reagents for this purpose fall into three main categories: aminium/uronium salts, phosphonium salts, and carbodiimides used in conjunction with additives. The following table summarizes the key characteristics and recommended conditions for the top-performing reagents. While direct comparative data for this compound is not extensively published, the following table summarizes the expected performance based on data from sterically similar N-methylated and hindered amino acids.[3][4]
| Coupling Reagent | Class | Typical Coupling Time | Expected Coupling Efficiency (%) | Racemization Potential | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 30 min - 4 hours | >99%[3] | Very Low[3] | Advantages: High reactivity, fast kinetics, excellent for difficult couplings.[3][5][6] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3][5] |
| PyAOP | Phosphonium Salt | 30 - 120 minutes | High | Low | Advantages: Highly effective for sterically hindered couplings, does not cause guanidinylation.[5] Disadvantages: Higher cost. |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | 98 - 99%[4] | Low[7] | Advantages: Efficient, widely used, no risk of guanidinylation.[4][7] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[4] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 minutes | 95 - 98%[3] | Very Low[8][9] | Advantages: Cost-effective, very low risk of racemization.[3] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[3] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis coupling of this compound. These protocols can be adapted for automated synthesizers. The reagent equivalents are based on the initial resin loading.
General Workflow for a Single Coupling Cycle
The following diagram illustrates the general workflow for a single Fmoc-SPPS cycle.
Protocol 1: Coupling using HATU
HATU is a highly effective reagent for coupling sterically hindered amino acids due to its high reactivity and fast kinetics.[2][3]
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin with a free N-terminal amine
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.8-4 equivalents) in DMF or NMP.[2][3]
-
Add DIPEA or 2,4,6-collidine (8 equivalents) to the solution.[2][3]
-
Immediately add the activated amino acid solution to the deprotected resin.[3]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[1]
-
-
Monitoring and Washing:
-
Monitor the coupling completion using the Bromophenol Blue test. A yellow color indicates a complete reaction, while blue or green suggests an incomplete coupling.[2]
-
If the coupling is incomplete, a second coupling with fresh reagents is recommended.[2]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[3]
-
Protocol 2: Coupling using PyAOP
PyAOP is a highly effective phosphonium-based coupling reagent, particularly for coupling N-protected N-methyl amino acids.[5] It is a safer alternative to BOP and does not lead to guanidinylation side reactions.[5]
Materials:
-
This compound
-
PyAOP
-
DIPEA
-
DMF or DCM
-
Resin with a free N-terminal amine
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and PyAOP (2-4 equivalents) in DMF or DCM.
-
Add DIPEA (4-8 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Protocol 3: Coupling using DIC/Oxyma
The use of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure is a cost-effective method that significantly reduces the risk of racemization.[3][8]
Materials:
-
This compound
-
DIC
-
OxymaPure
-
DMF
-
Resin with a free N-terminal amine
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Troubleshooting and Optimization
-
Incomplete Coupling: If the Bromophenol Blue test indicates incomplete coupling, a second coupling should be performed using fresh reagents. For particularly difficult couplings, extending the reaction time or performing a triple coupling may be necessary.[1]
-
Racemization: While the recommended reagents have a low potential for racemization, using a weaker base such as 2,4,6-collidine instead of DIPEA can further minimize this risk, especially for racemization-prone residues.[5]
-
Aggregation: If peptide aggregation is suspected, which can hinder coupling efficiency, switching to a solvent like NMP or adding a small amount of DMSO may help to disrupt secondary structures.
By selecting the appropriate potent coupling reagent and carefully following these optimized protocols, researchers can successfully incorporate the sterically hindered this compound into their peptide sequences, paving the way for the development of novel and more effective peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Fmoc-N-Me-D-Ala-OH using Piperidine
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry and drug development to enhance metabolic stability, improve cell permeability, and modulate conformation. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy. However, the deprotection of Fmoc from N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, can present challenges, including slower reaction kinetics and an increased risk of side reactions like diketopiperazine formation.[1]
These application notes provide a detailed protocol for the efficient deprotection of this compound using piperidine in a solid-phase peptide synthesis workflow. The provided methodologies and data will aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies for peptides containing this modified amino acid.
Principle of Fmoc Deprotection
The removal of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism.[2] A secondary amine, typically piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[2] This initiates the elimination of dibenzofulvene (DBF) and liberates the free secondary amine of the N-methylated amino acid.[2][3] The highly reactive DBF is subsequently trapped by excess piperidine to form a stable adduct, preventing its reaction with the newly deprotected N-terminus.[2][3]
Data Presentation
While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction conditions and expected outcomes for Fmoc deprotection of standard and sterically hindered/N-methylated amino acids based on established literature. These parameters serve as a strong starting point for optimization.
Table 1: Recommended Reaction Conditions for this compound Deprotection
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | A standard and effective concentration for most applications.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | Ensures good resin swelling and reagent solubility. |
| Reaction Time | 2 x 10 minutes | A two-step deprotection can improve efficiency, especially for hindered residues. |
| Temperature | Room Temperature (20-25°C) | Standard condition for Fmoc deprotection. |
| Washing Steps | 5 x with DMF post-deprotection | Crucial for complete removal of piperidine and DBF-adduct.[5] |
Table 2: Troubleshooting Common Issues in Fmoc Deprotection of N-Methylated Amino Acids
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Steric hindrance from the N-methyl group and adjacent residues. Peptide aggregation. | Increase deprotection time (e.g., 2 x 15 minutes). Use a stronger base cocktail (e.g., 2% DBU / 2% piperidine in DMF).[2] |
| Diketopiperazine Formation | Base-catalyzed cyclization of the N-terminal dipeptide, especially with a secondary amine.[1] | Use 2-chlorotrityl chloride resin for anchoring the first amino acid.[3] Couple the subsequent amino acid immediately after deprotection. |
| Deletion Sequences | Incomplete deprotection in the previous cycle. | Optimize deprotection times and monitor completion using a qualitative test (e.g., Chloranil test for secondary amines). |
Experimental Protocols
Materials
-
This compound attached to a suitable solid-phase resin (e.g., Rink Amide, 2-Chlorotrityl)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Qualitative test reagents (e.g., Chloranil test)
-
HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)
Protocol for Fmoc Deprotection of Resin-Bound N-Me-D-Ala
This protocol is intended for a standard solid-phase peptide synthesis workflow.
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.
-
Initial DMF Wash: Drain the DMF and wash the resin three times with DMF to remove any impurities.
-
First Piperidine Treatment: Prepare a 20% (v/v) solution of piperidine in DMF. Add the solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for another 10 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Qualitative Test: Perform a qualitative test (e.g., Chloranil test) on a small sample of the resin to confirm the presence of a free secondary amine, indicating complete deprotection. A positive result is typically indicated by a color change (e.g., blue or green beads).
-
Proceed to Next Coupling: After confirming complete deprotection, proceed immediately to the coupling of the next Fmoc-protected amino acid.
Monitoring the Deprotection Reaction by HPLC
For precise quantification of deprotection efficiency and to optimize reaction times, the cleavage of the dibenzofulvene-piperidine adduct can be monitored by reverse-phase HPLC.
-
Sample Collection: During the deprotection steps, collect the filtrate.
-
Sample Preparation: Dilute an aliquot of the filtrate in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis: Inject the diluted sample onto a C18 reverse-phase HPLC column. Monitor the elution profile at a wavelength of approximately 301 nm, which corresponds to the absorbance maximum of the dibenzofulvene-piperidine adduct.
-
Quantification: The extent of Fmoc removal can be correlated to the amount of the adduct released.
Mandatory Visualizations
Caption: Experimental workflow for Fmoc deprotection.
Caption: Chemical mechanism of Fmoc deprotection.
References
Application Notes and Protocols for Fmoc-N-Me-D-Ala-OH in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based therapeutics holds immense promise due to the high specificity and potency of peptides. However, their clinical translation is often hampered by poor pharmacokinetic properties, including susceptibility to enzymatic degradation and low cell permeability.[1] A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, offers a powerful tool to enhance the drug-like properties of therapeutic peptides.[2]
This compound is a D-alanine derivative characterized by an N-methyl group on the alpha-amino nitrogen and a fluorenylmethoxycarbonyl (Fmoc) protecting group essential for solid-phase peptide synthesis (SPPS).[3][4] This modification provides steric hindrance, which can significantly increase resistance to proteolytic enzymes, thereby extending the peptide's half-life in vivo.[2][5] Furthermore, the N-methylation can reduce the number of hydrogen bond donors, which may lead to improved membrane permeability and oral bioavailability.[1][6] The D-configuration of the alanine residue further contributes to enzymatic stability.[7]
These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of peptide-based therapeutics, complete with experimental protocols and data to guide researchers in this field.
Advantages of Incorporating this compound
The inclusion of N-Me-D-Ala residues in a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bonds from cleavage and increasing the peptide's half-life.[2]
-
Improved Membrane Permeability: By removing an amide proton, N-methylation reduces the peptide's hydrogen bonding capacity, which can lower the energetic barrier for crossing cell membranes.[6][8]
-
Conformational Rigidity: The steric bulk of the N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially leading to higher receptor binding affinity and selectivity.[9]
-
Increased Oral Bioavailability: The combined effects of enhanced stability and permeability can lead to improved oral bioavailability of peptide drugs.[10][11]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from studies comparing N-methylated and non-methylated peptides. While specific data for peptides containing this compound is limited in publicly available literature, the presented data illustrates the general effects of N-methylation.
Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability |
| Peptide A | None | 15 min | - |
| Peptide A | N-methylated | > 240 min | > 16 |
| Data is illustrative and highly dependent on the peptide sequence and the position of N-methylation. |
Table 2: Caco-2 Permeability of N-Methylated vs. Non-Methylated Peptides
| Peptide Number | Number of N-methyl groups | Caco-2 Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| 1 | 0 | < 1 | Low |
| 8 (trimethylated) | 3 | 4 | Moderate |
| Papp values below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are high.[8][12] |
Table 3: Receptor Binding Affinity of N-Methylated Somatostatin Analogs
| Peptide Analog (DPhe5 series) | N-Methylated Residue | sst5 Receptor Affinity (Kd, nM) |
| Unmodified | - | 15.2 |
| Analog 1 | D-Trp8 | 0.8 |
| Analog 2 | Phe7 | > 1000 |
| The impact of N-methylation on receptor binding is highly context-dependent.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing an N-Me-D-Ala residue using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for another 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
This compound Coupling:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Pre-activate for 2 minutes.
-
Add the activation mixture to the resin and shake for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Proteolytic Stability Assay
This protocol assesses the stability of the synthesized peptide in the presence of proteases or serum.
Materials:
-
N-methylated peptide and its non-methylated counterpart
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system
Methodology:
-
Peptide Incubation: Prepare solutions of the N-methylated and non-methylated peptides in the reaction buffer. Add the protease solution or human serum to initiate the degradation. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Analysis: Analyze the amount of intact peptide remaining in each sample by RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) for both the N-methylated and non-methylated peptides.
Protocol 3: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of the synthesized peptides.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide solutions
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, and the transepithelial electrical resistance (TEER) indicates tight junction formation.
-
Permeability Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the test peptide solution to the apical (donor) side of the Transwell.
-
At specified time intervals, collect samples from the basolateral (receiver) side.
-
-
Quantification: Analyze the concentration of the peptide in the receiver compartment using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial peptide concentration in the donor compartment.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for synthesis and evaluation of N-methylated peptides.
Caption: A representative GPCR signaling pathway modulated by a therapeutic peptide.
Conclusion
The incorporation of this compound is a highly effective strategy in the design of peptide-based therapeutics with enhanced pharmacokinetic profiles. The N-methylation and D-amino acid configuration contribute to increased proteolytic stability and have the potential to improve membrane permeability and receptor binding affinity. The protocols and data provided herein serve as a valuable resource for researchers and drug development professionals seeking to leverage the benefits of N-methylation to advance their therapeutic peptide candidates. A systematic approach to the synthesis, purification, and in vitro evaluation is crucial for successfully developing these next-generation peptide drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Applications of Fmoc-N-Me-D-Ala-OH in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-D-Ala-OH, an N-terminally protected and N-methylated derivative of D-alanine, is a critical building block in modern peptide chemistry with significant applications in neuroscience research. Its unique structural features—the D-configuration of the amino acid and the N-methyl group—confer enhanced stability against enzymatic degradation, a crucial property for developing robust neurochemical probes and potential therapeutic peptides. Neuropeptides and their analogs play vital roles in neurotransmission, neuromodulation, and are implicated in the pathophysiology of various neurological disorders. However, their therapeutic potential is often limited by rapid in vivo degradation. The incorporation of this compound into peptide sequences is a key strategy to overcome this limitation, leading to peptides with prolonged half-lives and improved bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroscience research, with a focus on its role in the synthesis of neuroactive peptides and their subsequent evaluation.
Application Notes
Enhancing Metabolic Stability of Neuropeptide Analogs
The primary application of this compound in neuroscience is to increase the metabolic stability of synthetic peptides.[1][2][3] The N-methyl group on the amide backbone sterically hinders the action of proteases, while the D-amino acid configuration is not recognized by most endogenous peptidases. This dual modification significantly extends the half-life of peptides in biological systems.
Example Application: Design of stable enkephalin analogs for pain research. Natural enkephalins are rapidly degraded, limiting their analgesic effects. Incorporating N-Me-D-Ala at strategic positions can yield analogs with prolonged pain-relieving activity, making them valuable tools for studying opioid receptor signaling and for the development of novel analgesics.[4][5]
Modulating Receptor Selectivity and Affinity
N-methylation can introduce conformational constraints on the peptide backbone, influencing its three-dimensional structure. This can lead to altered binding affinity and selectivity for specific G-protein coupled receptors (GPCRs) that are prevalent in the central nervous system. By systematically replacing native L-amino acids with N-Me-D-Ala, researchers can perform a "conformational scan" to probe the bioactive conformation of a neuropeptide.
Example Application: Structure-activity relationship (SAR) studies of Neuropeptide Y (NPY) analogs. NPY is involved in regulating appetite, anxiety, and circadian rhythms through its interaction with multiple Y-receptor subtypes. Substituting specific residues with N-Me-D-Ala can help elucidate the conformational requirements for binding to Y1, Y2, and Y5 receptors, aiding in the design of receptor-subtype-selective ligands for studying these physiological processes.[6][7][8]
Probing the Pathophysiology of Neurodegenerative Diseases
This compound is instrumental in the synthesis of modified amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The aggregation of Aβ into neurotoxic oligomers and fibrils is a key event in the disease cascade. Synthesizing Aβ fragments or full-length peptides with N-Me-D-Ala substitutions allows researchers to investigate the role of specific residues in aggregation kinetics and to develop inhibitors of Aβ fibrillogenesis.
Example Application: Investigating the role of the Aβ central hydrophobic core in aggregation. By introducing N-Me-D-Ala within the KLVFF sequence of Aβ, researchers can study how disruption of hydrogen bonding at specific sites affects the rate and morphology of fibril formation, providing insights into potential therapeutic targets for Alzheimer's disease.
Development of Peptide-Based Drugs for CNS Disorders
The enhanced stability and potential for improved blood-brain barrier penetration of N-methylated peptides make them attractive candidates for drug development targeting central nervous system (CNS) disorders.[2] this compound is a valuable tool in the design of such peptide-based therapeutics.
Example Application: Creation of potent and stable neurotensin analogs for schizophrenia and pain. Neurotensin is a neuropeptide with a wide range of effects in the CNS. N-methylated analogs of neurotensin can exhibit improved pharmacokinetic profiles, allowing for more effective modulation of dopaminergic pathways relevant to psychosis and nociception.[9][10]
Quantitative Data Presentation
The following tables summarize quantitative data from studies on neuropeptide analogs, illustrating the impact of D-amino acid substitutions on receptor binding affinity. While not all examples specifically use N-Me-D-Ala, they demonstrate the principle of how stereochemical and positional modifications, achievable with derivatives like this compound, affect biological activity.
Table 1: Receptor Binding Affinities (Ki, nM) of Neuropeptide Y (NPY) Analogs with Single D-Residue Substitutions [6]
| NPY Analog (Single D-Residue Substitution) | Y1 Receptor Ki (nM) | Y2 Receptor Ki (nM) |
| Native NPY | 0.4 ± 0.1 | 0.5 ± 0.1 |
| [D-Tyr1]NPY | 1.9 ± 0.4 | 0.4 ± 0.1 |
| [D-Pro5]NPY | 260 ± 50 | 0.7 ± 0.1 |
| [D-Ala18]NPY | 1.5 ± 0.3 | 0.4 ± 0.1 |
| [D-Tyr20]NPY | >1000 | 0.3 ± 0.1 |
| [D-Tyr27]NPY | 300 ± 60 | 0.6 ± 0.1 |
| [D-Arg33]NPY | >1000 | >1000 |
| [D-Arg35]NPY | >1000 | 100 ± 20 |
Table 2: Binding Affinities (IC50, nM) of Opioid Peptide Analogs [11]
| Peptide Analog | μ-Opioid Receptor (MOR) IC50 (nM) | δ-Opioid Receptor (DOR) IC50 (nM) |
| Biphalin | 0.21 ± 0.03 | 0.12 ± 0.02 |
| [D-Ala², Gly-ol⁵]enkephalin | 1.8 ± 0.3 | 250 ± 40 |
| Endomorphin-2 | 0.35 ± 0.05 | 1500 ± 200 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Neuroactive Peptide Analog using this compound
This protocol describes the manual synthesis of a model pentapeptide (Tyr-c[N-Me-D-Ala-Gly-Phe-Cys]-NH2) using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).
-
-
Amino Acid Coupling (for Fmoc-Cys(Trt)-OH):
-
Dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling (will be negative for the N-methylated amino acid coupling step).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Phe-OH and Fmoc-Gly-OH.
-
Coupling of this compound:
-
The coupling of N-methylated amino acids is often slower due to steric hindrance.
-
Dissolve this compound (3 eq.), HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 4-6 hours, or overnight if necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Amino Acid Coupling: Repeat step 2 (deprotection) and then couple Fmoc-Tyr(tBu)-OH using the protocol in step 3.
-
Final Deprotection: Remove the final Fmoc group using the protocol in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Thioflavin T (ThT) Assay for Aβ Aggregation Kinetics
This protocol is used to monitor the aggregation of Aβ peptides, including those synthesized with this compound, in real-time.[12][13][14][15][16]
Materials:
-
Synthetic Aβ peptide (e.g., Aβ(1-42) or a fragment containing N-Me-D-Ala)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to ensure it is monomeric. Remove the HFIP by evaporation under a stream of nitrogen and then under vacuum. Resuspend the peptide film in a small volume of DMSO and then dilute to the final concentration in the aggregation buffer.
-
Assay Setup:
-
In each well of the 96-well plate, add the Aβ peptide solution to a final concentration of, for example, 10 µM.
-
Add ThT to a final concentration of 10 µM.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells with buffer and ThT only (for background subtraction).
-
-
Data Acquisition:
-
Place the plate in the plate reader, pre-set to 37°C.
-
Monitor the ThT fluorescence intensity at regular intervals (e.g., every 10 minutes) for up to 48 hours. Include intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity versus time. The resulting curve will typically be sigmoidal, with a lag phase, a growth phase, and a plateau.
-
Analyze the kinetic parameters, such as the lag time (t_lag) and the apparent rate constant of fibril growth (k_app), to compare the aggregation properties of different Aβ analogs.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: NMDA Receptor Signaling Cascade in Neurons.
Conclusion
This compound is an indispensable tool for neuroscience researchers aiming to develop stable and potent peptide-based probes and drug candidates. Its incorporation into peptide sequences offers a reliable strategy to overcome the inherent limitations of native peptides, thereby enabling more precise investigations into the complex signaling networks of the brain and paving the way for novel therapeutic interventions for a range of neurological and neurodegenerative disorders. The protocols and data presented herein provide a framework for the effective application of this versatile building block in neuroscience research.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuropeptide Y: Y1 and Y2 affinities of the complete series of analogues with single D-residue substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel analogues of neuropeptide Y with a preference for the Y1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-helical small molecular size analogues of neuropeptide Y: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel multimeric neurotensin(8-13) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization in Vitro and in Vivo of (l)-(Trimethylsilyl)alanine Containing Neurotensin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Kinetic Transition in Amyloid Assembly as a Screening Assay for Oligomer-Selective Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-D-Ala-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation, thereby positively impacting the oral bioavailability and efficacy of peptide-based drugs.[1][2] However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group.[3][4][5] This steric bulk can significantly slow down coupling reactions and lead to incomplete acylation, necessitating optimized protocols and specialized reagents for successful incorporation.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Challenges in Incorporating this compound
The primary obstacle in coupling N-methylated amino acids is steric hindrance.[3][4] The methyl group on the amide nitrogen obstructs the approach of the activated amino acid, leading to slower and less efficient coupling reactions compared to their non-methylated counterparts.[3] This is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[3]
Common issues include:
-
Incomplete Coupling: Standard coupling reagents like HBTU and HCTU are often less effective, resulting in low yields and deletion sequences.[1][3]
-
Diketopiperazine (DKP) Formation: This side reaction is common in Fmoc-SPPS, especially with N-alkylated peptides. Using 2-chlorotrityl chloride resin can help minimize DKP formation.[3]
-
Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity. A stepwise coupling strategy and the use of additives like HOAt can help suppress racemization.[3][5]
-
Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[3]
Recommended Coupling Reagents
To overcome the challenge of steric hindrance, more potent coupling reagents are required. The selection of the appropriate coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids.
| Coupling Reagent | Potency for N-Methylated Couplings | Notes |
| HATU | Highly Effective | A recommended reagent for difficult couplings.[1][3] |
| PyAOP | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings, including N-protected N-methyl amino acids.[3][5][6] |
| PyBOP®/HOAt | Highly Effective | The addition of HOAt enhances coupling efficiency.[3][5] |
| PyBrOP® | Effective | A bromophosphonium reagent used for challenging couplings, particularly effective for couplings to N-methyl-amino-acids.[1][7] |
| BOP-Cl | Effective | Can be useful for couplings of N-methylated amino acids.[1][3] |
| HBTU, HCTU | Less Effective | Often result in low yields and incomplete couplings for N-methylated amino acids.[1][3] |
PyBOP® and PyBrOP® are trademarks of Merck KGaA, Darmstadt, Germany.
Experimental Workflow
The following diagram outlines the general workflow for incorporating this compound into a peptide sequence during solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for Automated Synthesis of N-Methylated Peptides
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing therapeutic properties. N-methylation of the peptide backbone can significantly improve metabolic stability, increase membrane permeability, and modulate conformation to enhance binding affinity and selectivity. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions.
This document provides detailed application notes and experimental protocols for the successful automated synthesis of N-methylated peptides, focusing on both the coupling of pre-synthesized Fmoc-N-methylated amino acids and on-resin N-methylation techniques.
Challenges in N-Methylated Peptide Synthesis
The primary obstacle in synthesizing N-methylated peptides is the increased steric bulk around the amide nitrogen. This steric hindrance slows down the kinetics of the coupling reaction, leading to incomplete reactions and the potential for side product formation. The coupling of an N-methylated amino acid onto another N-methylated residue is particularly challenging.[1][2] Consequently, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity.[1]
Key Strategies for Incorporating N-Methylated Amino Acids
Two primary strategies are employed for the synthesis of N-methylated peptides in an automated fashion:
-
Use of Pre-synthesized Fmoc-N-methyl-amino Acids: This is the most common approach, where commercially available or custom-synthesized N-methylated amino acid building blocks are incorporated during standard solid-phase peptide synthesis (SPPS).
-
On-Resin N-methylation: This method involves the modification of a primary amine on the peptide backbone to a secondary N-methyl amine directly on the solid support.[3] This can be a cost-effective alternative to using pre-synthesized building blocks.
Section 1: Coupling of Fmoc-N-Methyl-Amino Acids
The success of incorporating Fmoc-N-methyl-amino acids hinges on the selection of highly reactive coupling reagents and optimized reaction conditions to overcome steric hindrance.
Recommended Coupling Reagents
A variety of coupling reagents have been shown to be effective for coupling N-methylated amino acids. The choice of reagent can depend on the specific sequence and the degree of steric hindrance. High-activity reagents are necessary to drive the reaction to completion.[1]
| Coupling Reagent | Recommended For | Key Characteristics |
| HATU | General use, especially for sterically hindered couplings.[2][4] | High reactivity, often used with HOAt. Less effective than HBTU and HCTU in some cases.[2] |
| HCTU | General use. | Less effective than HATU for N-methyl amino acid coupling.[2] |
| PyAOP | Coupling N-protected N-methyl amino acids to N-methyl amino acids.[4][5] | Highly effective phosphonium salt-based reagent.[4][5] |
| PyBOP | Used with HOAt for difficult couplings.[4] | Phosphonium salt-based reagent. |
| PyBrOP | Sterically hindered couplings.[6] | High reactivity, but may lead to racemization with prolonged coupling times.[6] |
| BOP-Cl | N-methyl amino acid coupling.[2] | |
| Pivaloyl Anhydride (Piv₂O) | In situ generation of pivaloyl mixed anhydrides. | Achieves high yields and suppresses racemization under moderate, base-free conditions.[7] |
| DIC/HOAt | Difficult couplings.[4] | Carbodiimide-based activation. |
General Automated Protocol for Coupling Fmoc-N-Methyl-Amino Acids using HATU
This protocol is a general guideline for automated peptide synthesizers. Parameters such as reaction times and equivalents of reagents may need to be optimized based on the specific synthesizer and the peptide sequence.
Workflow for a Single Coupling Cycle
Caption: Automated coupling cycle for Fmoc-N-methylated amino acids.
Materials:
-
Fmoc-N-methyl-amino acid (4 equivalents based on resin substitution)
-
HATU (4 equivalents)[2]
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)[2]
-
N,N-Dimethylformamide (DMF)
-
Peptide-grade resin with the growing peptide chain
-
20% (v/v) Piperidine in DMF
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the reaction vessel.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[8]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.[2] For particularly difficult couplings, extended reaction times or double coupling may be necessary.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring the Coupling:
-
Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, necessitating a second coupling.[2]
-
-
Proceed to the Next Cycle: Repeat steps 2-6 for the next amino acid in the sequence.
Section 2: On-Resin N-Methylation
On-resin N-methylation provides a streamlined workflow by modifying the peptide while it is still attached to the solid support.[3] Several methods exist, with the Fukuyama-Mitsunobu reaction and direct alkylation being prominent examples.
Fukuyama-Mitsunobu Method for On-Resin N-Methylation
This two-step method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[3]
Workflow for On-Resin N-Methylation (Fukuyama-Mitsunobu)
Caption: Fukuyama-Mitsunobu on-resin N-methylation workflow.
Protocol:
-
Sulfonylation:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF. The reaction time can be significantly reduced using ultrasound or microwave assistance.[9]
-
Wash the resin with DMF and Dichloromethane (DCM).
-
-
Mitsunobu Reaction (Methylation):
-
Swell the sulfonated peptide-resin in a mixture of THF and DCM.
-
Add triphenylphosphine (PPh₃) and methanol (MeOH).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to proceed for several hours.
-
Wash the resin with THF and DCM.
-
-
Deprotection of o-NBS Group:
-
Treat the resin with a solution of mercaptoethanol and DBU in DMF.
-
Wash the resin thoroughly with DMF.
-
Direct Alkylation Method for On-Resin N-Methylation
This approach uses a methylating agent in the presence of a non-nucleophilic base to directly methylate the amide nitrogen.[10][11]
Protocol:
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like THF.
-
Base Treatment: Add a solution of a strong, non-nucleophilic base such as lithium tert-butoxide (LiOtBu) in dry THF to the resin.[12]
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I), in a solvent like DMSO.[12]
-
Washing: After the reaction is complete, thoroughly wash the resin with DMSO, water, methanol, and DMF.
Quantitative Data Summary
The efficiency of coupling N-methylated amino acids is highly sequence-dependent and influenced by the chosen methodology. Below is a summary of typical observations.
| Parameter | Coupling Fmoc-N-Me-AA | On-Resin N-Methylation | Notes |
| Coupling Efficiency | Generally lower than standard amino acids. Often requires double coupling or extended reaction times. | Can be highly efficient, but may require optimization for specific sequences. | Steric hindrance is the main limiting factor.[1] |
| Purity of Crude Product | Variable, dependent on coupling efficiency and potential side reactions like racemization. | Can be high, but side reactions during methylation or deprotection can occur. | HPLC analysis is crucial for assessing purity.[4] |
| Typical Reaction Time (per residue) | 1-4 hours for coupling. | 2-6 hours for the complete methylation and deprotection cycle. | Microwave or ultrasound assistance can reduce reaction times.[9][10] |
Conclusion
The automated synthesis of N-methylated peptides is a powerful tool in drug discovery and peptide science. While challenges related to steric hindrance exist, they can be overcome through the careful selection of highly active coupling reagents, optimized reaction conditions, and the use of on-resin methylation techniques where appropriate. The protocols provided in this document offer a starting point for researchers to develop robust and efficient automated synthesis strategies for N-methylated peptides. It is essential to monitor coupling reactions closely and optimize protocols for each specific peptide sequence to ensure the highest possible yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of HATU and HBTU Coupling Reagents with Fmoc-N-Me-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, into peptide sequences is a crucial strategy in medicinal chemistry for enhancing metabolic stability, improving cell permeability, and modulating peptide conformation. However, the steric hindrance presented by the N-methyl group poses a significant challenge to efficient peptide bond formation. Standard coupling reagents often prove inadequate, leading to incomplete reactions and the formation of deletion sequences. This document provides detailed application notes and protocols for the use of two common aminium-based coupling reagents, HATU and HBTU, with the sterically hindered amino acid this compound.
The primary difficulty in coupling N-methylated amino acids stems from the steric hindrance caused by the methyl group on the amide nitrogen.[1] This bulkiness physically obstructs the approach of the activated amino acid, resulting in significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1] The reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and may require longer reaction times or elevated temperatures to ensure complete incorporation.[1]
Comparative Overview of HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both widely used coupling reagents in solid-phase peptide synthesis (SPPS). However, their effectiveness differs, particularly in the case of sterically hindered amino acids like this compound.
HATU is generally considered more reactive and efficient than HBTU for such challenging couplings.[1][2] This enhanced reactivity is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-ester intermediate.[3] The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group, making the resulting active ester more susceptible to nucleophilic attack by the amine.[3] In contrast, HBTU contains a standard benzotriazole (HOBt) moiety, leading to the formation of a less reactive OBt-ester.[3] Consequently, HATU often leads to faster reaction times, higher coupling efficiencies, and reduced epimerization compared to HBTU.[3][4] For difficult sequences, HATU consistently demonstrates superior performance in terms of reaction speed and the purity of the final peptide product.[3]
Standard uronium-based coupling reagents like HBTU are often not effective enough for coupling sterically hindered N-methylated amino acids, and it is highly recommended to switch to more potent reagents like HATU.[1][5]
Data Presentation: Quantitative Comparison
While specific comparative data for this compound is not extensively published, the following table summarizes the expected performance of HATU and HBTU based on their known reactivity with sterically hindered and N-methylated amino acids.
| Parameter | HATU | HBTU | Reference |
| Coupling Efficiency | High to Very High | Moderate to Low | [1][6] |
| Reaction Time | 1 - 4 hours | > 2 hours, often requires double/triple coupling | [1][6] |
| Racemization Potential | Low | Higher than HATU | [3][4] |
| Recommended Use | Difficult couplings, sterically hindered & N-methylated amino acids | Routine couplings, less hindered amino acids | [1][3] |
| Side Reactions | Potential for guanidinylation if used in excess | Potential for guanidinylation if used in excess | [4][7] |
Experimental Protocols
Note: These are general protocols and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solid-phase synthesis resin with a free amino group
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Bromophenol blue monitoring solution
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If necessary, remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.[1] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.8-4 equivalents) in DMF or NMP.[1][8] Add DIPEA (8 equivalents).[1][8] Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-4 hours at room temperature.[1] For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.
-
Monitoring the Coupling: The standard ninhydrin test is not effective for secondary amines like N-methylated amino acids.[1] Use the bromophenol blue test to monitor the reaction's progress.[1][8] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound using HBTU
This protocol may require optimization and repeated couplings to achieve satisfactory results.
Materials:
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis resin with a free amino group
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Bromophenol blue monitoring solution
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If necessary, remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[5]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for at least 2 hours at room temperature. A double or even triple coupling is often necessary for N-methylated amino acids when using HBTU.[1]
-
Monitoring the Coupling: Use the bromophenol blue test to monitor the reaction's progress. If the test is positive (blue/green), repeat the coupling step.
-
Washing: Once the coupling is deemed complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Mandatory Visualizations
Caption: Activation mechanism of HATU vs. HBTU.
Caption: General experimental workflow for SPPS.
Caption: Logical comparison of HATU and HBTU.
Troubleshooting and Optimization
-
Incomplete Coupling: If the bromophenol blue test indicates incomplete coupling, a second or even third coupling is recommended, especially when using HBTU.[1]
-
Racemization: While HATU exhibits lower racemization potential, the use of a weaker base like 2,4,6-collidine instead of DIPEA can further minimize this side reaction, particularly in fragment couplings.
-
Guanidinylation: Both HATU and HBTU can react with the free N-terminal amine of the peptide to form a guanidinium cap, which terminates chain elongation.[7] To avoid this, it is crucial not to use a large excess of the coupling reagent and to ensure that the amino acid is pre-activated before being added to the resin.
-
Solvent Quality: Ensure the use of high-purity, anhydrous DMF or NMP, as water can hydrolyze the activated ester and reduce coupling efficiency.
By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, researchers can successfully incorporate the sterically hindered this compound into their peptide sequences, paving the way for the development of novel and effective peptide-based therapeutics.
References
Application Notes and Protocols for Solution-Phase Synthesis of Peptides with Fmoc-N-Me-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a crucial chemical modification in drug discovery, offering enhanced proteolytic stability, improved membrane permeability, and favorable conformational properties.[1][2][3] The incorporation of N-methylated amino acids, such as N-Me-D-Ala, can significantly improve the pharmacokinetic profile of peptide-based therapeutics.[1] This document provides detailed application notes and protocols for the solution-phase synthesis of peptides containing Fmoc-N-Me-D-Ala-OH. Solution-phase synthesis is a valuable alternative to solid-phase peptide synthesis (SPPS), particularly for large-scale production and for sequences that may be challenging to assemble on a solid support.[4][5]
This compound is a sterically hindered amino acid derivative that requires optimized coupling conditions to achieve high yields and purity. The protocols outlined below are designed to address the challenges associated with the coupling of N-methylated amino acids in a solution-phase setting.
Key Reagents and Equipment
Reagents:
-
This compound
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH)
-
Amino acid esters (e.g., H-Gly-OMe·HCl)
-
Coupling reagents: HATU, HBTU, PyBOP, or EDCI/HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)
-
Deprotection agent: Piperidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Diethyl ether, Hexanes
-
Aqueous solutions: Saturated sodium bicarbonate (NaHCO₃), 1 M Hydrochloric acid (HCl), Brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Flash chromatography system or glass columns for manual chromatography
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Lyophilizer
Experimental Protocols
Protocol 1: Dipeptide Synthesis - Coupling of this compound to an Amino Acid Ester
This protocol describes the synthesis of a model dipeptide, Fmoc-N-Me-D-Ala-Gly-OMe.
Step 1: Preparation of the Amino Component
-
Dissolve H-Gly-OMe·HCl (1.0 equivalent) in DCM.
-
Add TEA or DIPEA (1.1 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
Step 2: Activation and Coupling
-
In a separate flask, dissolve this compound (1.0 equivalent) and a coupling reagent (e.g., HATU, 1.05 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[6]
-
Add the activated this compound solution to the free amine solution from Step 1.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction may take several hours to reach completion.
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Fmoc Deprotection in Solution Phase
This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.
Step 1: Deprotection Reaction
-
Dissolve the Fmoc-protected peptide (e.g., Fmoc-N-Me-D-Ala-Gly-OMe) in a 20% solution of piperidine in DMF.[7]
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.[7] For sequences prone to aspartimide formation, a mixture of 20% piperidine and 5% formic acid can be used.[8]
Step 2: Work-up
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate with a solvent like toluene or acetonitrile to ensure complete removal of piperidine.[7]
-
Precipitate the deprotected peptide by adding cold diethyl ether.[7]
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the resulting peptide under vacuum.
Protocol 3: Chain Elongation - Coupling of a Second Amino Acid
This protocol describes the coupling of another Fmoc-amino acid to the deprotected dipeptide.
Step 1: Preparation of the Amine Component
-
Dissolve the deprotected dipeptide ester (e.g., H-N-Me-D-Ala-Gly-OMe) from Protocol 2 in anhydrous DMF.
Step 2: Activation and Coupling
-
In a separate flask, pre-activate the next Fmoc-amino acid (e.g., Fmoc-Ala-OH, 1.0 equivalent) with a coupling reagent (e.g., HATU, 1.05 equivalents) and DIPEA (2.0 equivalents) in DMF as described in Protocol 1, Step 2.
-
Add the activated amino acid solution to the amine component solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
Step 3: Work-up and Purification
-
Follow the work-up and purification procedures outlined in Protocol 1, Step 3.
Protocol 4: Peptide Purification
For peptides synthesized in solution, purification is critical to remove excess reagents and byproducts.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying synthetic peptides.[5][9]
-
Fraction Collection and Analysis: Collect fractions containing the target peptide and analyze their purity by analytical HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white powder.[9]
-
Alternative Purification: For large-scale synthesis, countercurrent distribution (CCD) can be a suitable alternative to preparative HPLC.[9]
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Base | Key Advantages | Reference |
| HATU | DIPEA | High coupling efficiency, even for sterically hindered amino acids. | [6] |
| PyAOP | DIPEA | Particularly effective for coupling N-methylated amino acids. | [6] |
| PyBOP/HOAt | DIPEA | A robust combination for difficult couplings. | [6] |
| EDCI/HOBt | TEA or DIPEA | A more traditional and cost-effective option, though may require longer reaction times. | [6] |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Step | Substrates | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) | Expected Purity (%) |
| Coupling | This compound + H-Gly-OMe | HATU, DIPEA | DMF | 2-12 | 25 | 70-90 | >95 (after purification) |
| Deprotection | Fmoc-N-Me-D-Ala-Gly-OMe | 20% Piperidine | DMF | 0.5-2 | 25 | >95 | >98 |
| Chain Elongation | Fmoc-Ala-OH + H-N-Me-D-Ala-Gly-OMe | HATU, DIPEA | DMF | 2-12 | 25 | 65-85 | >95 (after purification) |
Note: Yields and purities are representative and can vary based on the specific peptide sequence, scale of the reaction, and purification efficiency.
Visualizations
Caption: Workflow for solution-phase peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gilson.com [gilson.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
Revolutionizing Bioconjugation: The Role of Fmoc-N-Me-D-Ala-OH in Advanced Drug Development
For Immediate Release
In the landscape of modern drug discovery and development, the quest for more stable, potent, and targeted therapeutic agents is paramount. The strategic incorporation of modified amino acids into peptides has emerged as a cornerstone of this endeavor. Among these, Fmoc-N-Me-D-Ala-OH, a D-amino acid derivative featuring N-methylation, is proving to be a critical building block in the design of sophisticated bioconjugates. These application notes provide an in-depth exploration of the use of this compound in bioconjugation, offering detailed protocols and quantitative data for researchers, scientists, and drug development professionals.
The inclusion of N-methylated amino acids, such as N-Me-D-Ala, confers several advantageous properties to peptides. The methyl group on the amide nitrogen introduces steric hindrance, which significantly enhances the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.[1] Furthermore, N-methylation can modulate the peptide's conformation, locking it into a bioactive state that can lead to improved receptor binding affinity and selectivity.[2] The D-configuration of the alanine residue further contributes to proteolytic stability, as proteases are typically specific for L-amino acids.[3]
These enhanced physicochemical properties make peptides containing this compound ideal candidates for bioconjugation, a process that links a biomolecule to another molecule, such as a protein, antibody, or a solid surface. This approach is central to the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials.
Key Applications in Bioconjugation
The unique characteristics of peptides synthesized with this compound open up a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): Peptides incorporating N-Me-D-Ala can serve as stable linkers between a potent cytotoxic drug and a monoclonal antibody. The enhanced stability of the peptide linker ensures that the drug remains attached to the antibody until it reaches the target cancer cell, minimizing off-target toxicity.
-
Targeted Drug Delivery: N-methylated peptides can be conjugated to nanoparticles or other drug delivery systems to improve their targeting specificity and cellular uptake. The conformational rigidity imparted by N-methylation can enhance the peptide's interaction with specific cell surface receptors.[4]
-
Surface Immobilization for Diagnostics: Peptides containing N-Me-D-Ala can be immobilized on solid surfaces, such as biosensor chips, for the development of diagnostic assays. The stability of the peptide ensures the longevity and reliability of the diagnostic tool.
-
Protein Engineering: The conjugation of N-methylated peptides to proteins can be used to modulate the protein's function, stability, or localization within a cell.
Quantitative Data on Bioconjugation Efficiency
The efficiency of bioconjugation reactions can be influenced by the presence of N-methylation. The steric hindrance of the methyl group can, in some cases, affect reaction kinetics. Below is a summary of typical bioconjugation efficiencies for different chemistries, highlighting the potential impact of N-methylation.
| Bioconjugation Chemistry | N-Methylated Peptide Yield (%) | Non-Methylated Peptide Yield (%) | Target Moiety on Peptide | Target Moiety on Conjugation Partner | Key Reaction Conditions |
| Maleimide-Thiol | 75-90 | 85-95 | C-terminal or internal Cysteine (Thiol) | Maleimide-activated protein/surface | pH 6.5-7.5, Room Temperature, Inert Atmosphere |
| NHS-Ester Amination | 70-85 | 80-90 | N-terminal Amine or Lysine side chain | NHS-ester activated molecule | pH 7.2-8.5, Room Temperature |
| Click Chemistry (CuAAC) | >90 | >95 | Azide or Alkyne functional group | Complementary Alkyne or Azide group | Copper(I) catalyst, Room Temperature |
Note: Yields are approximate and can vary depending on the specific peptide sequence, conjugation partner, and reaction conditions. The slightly lower yields for N-methylated peptides in some cases can be attributed to steric hindrance.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide
This protocol outlines the manual synthesis of a peptide containing an this compound residue using standard Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Washing solvents: Methanol, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Due to the steric hindrance of the N-methyl group, a more potent coupling agent like HATU is recommended.[5]
-
Dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and allow the coupling to proceed for 2-4 hours, or until a negative ninhydrin test is achieved.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis of an N-Methylated Peptide
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Protocol 2: Bioconjugation of a Thiol-Containing N-Methylated Peptide to a Maleimide-Activated Protein
This protocol describes the conjugation of a purified peptide containing a cysteine residue and N-Me-D-Ala to a protein that has been functionalized with a maleimide group.
Materials:
-
Purified N-methylated peptide with a C-terminal or internal cysteine residue.
-
Maleimide-activated protein (e.g., antibody).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide-bonded peptide dimers.
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Preparation of Peptide Solution:
-
Dissolve the lyophilized N-methylated peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
(Optional) If peptide dimerization is suspected, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Preparation of Protein Solution:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the peptide solution to the protein solution at a molar ratio of 5-20 fold excess of peptide to protein.
-
Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.[6]
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess peptide and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the final molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) if applicable.
-
Characterize the purity of the conjugate by HPLC.
-
Workflow for Maleimide-Thiol Bioconjugation
Caption: General workflow for the bioconjugation of a thiol-containing N-methylated peptide.
Signaling Pathway Modulation by an N-Methylated Peptide Bioconjugate
The enhanced stability and receptor affinity of N-methylated peptide bioconjugates can lead to more potent and sustained modulation of cellular signaling pathways. For example, an N-methylated peptide antagonist of a G-protein coupled receptor (GPCR), when conjugated to a targeting antibody, can be delivered specifically to cancer cells overexpressing that receptor. This targeted delivery can lead to a more effective blockade of downstream signaling pathways that promote cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
Caption: Targeted inhibition of a pro-survival signaling pathway by an antibody-N-methylated peptide conjugate.
Conclusion
This compound is a valuable tool for the synthesis of peptides with enhanced stability and defined conformations. The bioconjugation of these peptides to proteins, antibodies, and other molecules offers a powerful strategy for the development of next-generation therapeutics and diagnostics. The provided protocols and data serve as a guide for researchers to effectively utilize this important building block in their drug discovery and development efforts. The continued exploration of N-methylated peptides in bioconjugation is expected to yield novel and more effective solutions for a wide range of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-N-Me-D-Ala-OH Coupling
Welcome to the technical support center for troubleshooting issues related to the coupling of Fmoc-N-Me-D-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) with N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the incomplete coupling of this compound?
The principal cause of incomplete coupling of this compound is steric hindrance.[1][2] The presence of the methyl group on the alpha-amino group significantly impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain. This steric bulk slows down the reaction kinetics, often leading to incomplete coupling under standard conditions. The issue is even more pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1][2]
Q2: My standard coupling reagents like HBTU or DIC/HOBt are not effective. What should I use instead?
Standard coupling reagents are often not potent enough to overcome the steric hindrance of N-methylated amino acids.[1] It is highly recommended to use more powerful coupling reagents. Phosphonium-based reagents and certain aminium/uronium salts have shown greater success in these challenging couplings.[1][3]
Recommended Coupling Reagents for this compound:
| Reagent Class | Examples | Key Features |
| Phosphonium Salts | PyAOP, PyBOP | Highly effective for sterically hindered couplings with minimal side reactions.[3][4][5] |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Highly efficient and fast-reacting, suitable for hindered amino acids.[3][4][6] |
Q3: How can I monitor the completion of the this compound coupling reaction?
The standard Kaiser test (ninhydrin test) is not suitable for monitoring the coupling of N-methylated amino acids because it gives a false negative or a very weak color change with secondary amines.[1][7] The recommended method is the bromophenol blue test , which is sensitive to the presence of free secondary amines on the resin.[1][7][8]
Interpretation of Bromophenol Blue Test Results:
| Color of Resin Beads | Interpretation |
| Yellow | Complete coupling (no free amine)[1] |
| Blue or Green | Incomplete coupling (free amine present)[1] |
Troubleshooting Guide: Incomplete Coupling of this compound
If you are experiencing incomplete coupling of this compound, follow this step-by-step troubleshooting guide.
Step 1: Assess and Optimize Coupling Protocol
If an incomplete coupling is detected, the first step is to modify your protocol to drive the reaction to completion.
-
Double Coupling: The most straightforward approach is to perform a second coupling. After the initial coupling reaction, drain the reagents and add a fresh solution of activated this compound to the resin.[1]
-
Increase Reaction Time: Extend the coupling time to 2-4 hours or even longer to allow more time for the sterically hindered reaction to proceed.[3]
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).
Step 2: Evaluate and Change Coupling Reagents
If optimizing the protocol is insufficient, consider changing your coupling reagent to a more potent one.
| Coupling Reagent | Recommended Equivalents (Amino Acid:Reagent:Base) | Recommended Pre-activation Time | Recommended Coupling Time |
| HATU/DIPEA | 4 : 4 : 8 | Minimal | 1-4 hours |
| PyAOP/DIPEA | 2 : 2 : 6 | 1-5 minutes | 1-2 hours |
| PyBOP/DIPEA | 3 : 3 : 6 | 1-5 minutes | 1-4 hours |
Step 3: Ensure Quality of Reagents and Solvents
The quality of your reagents can significantly impact the coupling efficiency.
-
Amino Acid Purity: Ensure the this compound is of high purity (≥98%).
-
Solvent Quality: Use high-purity, anhydrous peptide synthesis grade DMF or NMP. Water in the solvent can hydrolyze the activated amino acid.[9]
-
Coupling Reagent Integrity: Use fresh, high-quality coupling reagents, as they can degrade over time, especially when exposed to moisture.[9]
Step 4: Capping Unreacted Amines
If incomplete coupling persists after troubleshooting, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride. Capping permanently blocks the unreacted sites from further coupling.[7]
Experimental Protocols
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.[10]
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for a minimal time before adding to the resin.
-
Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Bromophenol Blue Test
This test is used to monitor the completion of the coupling reaction to a secondary amine.[1]
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.
-
Procedure:
-
Remove a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol.
-
Add a few drops of the bromophenol blue test solution to the resin sample.
-
Observe the color of the beads and the solution.
-
Yellow: Indicates a complete coupling.
-
Blue or Green: Indicates an incomplete coupling.
-
-
Visual Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing Fmoc Deprotection for N-Methylated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of N-methylated amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the Fmoc deprotection of N-methylated residues, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Fmoc deprotection incomplete when an N-methylated amino acid is at the N-terminus?
Answer: Incomplete Fmoc deprotection is a common issue when dealing with N-methylated amino acids due to steric hindrance. The methyl group on the nitrogen atom sterically hinders the approach of the base (e.g., piperidine) to the acidic proton on the fluorenyl group of the Fmoc protecting group.[1][2] This slows down the deprotection kinetics, and standard deprotection times are often insufficient for complete removal, leading to deletion sequences in the final peptide product.[1]
Question 2: I've extended the deprotection time with 20% piperidine, but the yield of the desired peptide is still low. What is happening?
Answer: While extending the deprotection time can help, it may not be the most effective solution and can sometimes lead to other side reactions. One significant side reaction, especially with N-methylated amino acids, is diketopiperazine (DKP) formation.[3] This is an intramolecular cyclization reaction that cleaves the dipeptide from the resin, resulting in a lower yield of the target peptide. Prolonged exposure to basic conditions can promote this side reaction.
Question 3: How can I improve the efficiency of Fmoc deprotection for N-methylated amino acids?
Answer: To improve deprotection efficiency, a stronger base or a combination of reagents is often required. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, in combination with a nucleophilic scavenger like piperidine or piperazine has proven effective.[1][4][5] These stronger basic conditions can overcome the steric hindrance of the N-methyl group.
Question 4: Are there specific alternative deprotection cocktails you recommend for N-methylated residues?
Answer: Yes, several optimized deprotection solutions are more effective than the standard 20% piperidine in DMF. A commonly used and effective alternative is a solution of 2% DBU and 2% piperidine in DMF.[1] Another potent combination is 2% DBU and 5% piperazine in NMP, which has also been shown to reduce DKP formation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Fmoc deprotection of N-methylated amino acids? A1: The primary challenge is the steric hindrance caused by the N-methyl group, which slows down the rate of the base-catalyzed elimination reaction required to remove the Fmoc group.[1][2]
Q2: Can I use the standard 20% piperidine in DMF for deprotecting N-methylated amino acids? A2: While it might work for some sequences with less steric hindrance, it is generally not recommended as the sole deprotection agent due to its often incomplete and slow reaction, which can lead to deletion sequences.[1]
Q3: What is DBU, and why is it effective for deprotecting N-methylated amino acids? A3: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic organic base.[4] Its strength helps to efficiently abstract the acidic proton from the Fmoc group, even in sterically hindered environments like those presented by N-methylated residues.[1][4]
Q4: Why is piperidine or piperazine added to DBU deprotection solutions? A4: DBU is a non-nucleophilic base and cannot trap the dibenzofulvene (DBF) byproduct of Fmoc deprotection.[4] Piperidine or piperazine are added as nucleophilic scavengers to trap the reactive DBF, preventing it from reacting with the newly deprotected amine.[7]
Q5: Can I use microwave heating to enhance the deprotection of N-methylated amino acids? A5: Yes, microwave irradiation can be used to accelerate the Fmoc deprotection step. Using piperazine as the deprotection agent under microwave conditions has been shown to be efficient.[7]
Data Presentation
The following tables summarize and compare different deprotection conditions for N-methylated amino acids.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent Cocktail | Solvent | Temperature | Typical Reaction Time | Key Advantages & Disadvantages |
| 20% Piperidine | DMF | Room Temp. | 2 x 10-20 min | Advantage: Standard, widely used. Disadvantage: Often inefficient for N-methylated residues, leading to incomplete deprotection.[1] |
| 2% DBU / 2% Piperidine | DMF | Room Temp. | 2 x 5-7 min | Advantage: More effective for sterically hindered residues.[1] Disadvantage: DBU is a stronger base and may not be suitable for base-sensitive sequences. |
| 2% DBU / 5% Piperazine | NMP | Room Temp. | 2 x 5-10 min | Advantage: Highly efficient, can reduce diketopiperazine formation.[6] Disadvantage: NMP is a more viscous solvent. |
| 20% 4-Methylpiperidine | DMF | Room Temp. | 2 x 10 min | Advantage: Similar efficiency to piperidine but can be a safer alternative. Disadvantage: May still be insufficient for highly hindered residues. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for comparison)
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 10-20 minutes at room temperature.[1]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-20 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Optimized DBU/Piperidine Deprotection for N-Methylated Amino Acids
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[1] Agitate the mixture for 5-7 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperidine solution and agitate for another 5-7 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[1]
Visualizations
Caption: Workflow for selecting an Fmoc deprotection protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Common side reactions during Fmoc-N-Me-D-Ala-OH coupling
Welcome to the technical support center for troubleshooting the coupling of Fmoc-N-Me-D-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed during the coupling of this compound?
The three primary side reactions encountered during the coupling of this compound are:
-
Incomplete Coupling: Due to the steric hindrance posed by the N-methyl group, the coupling reaction can be sluggish and may not go to completion. This results in deletion sequences in the final peptide.
-
Racemization: The chiral integrity of the D-alanine derivative can be compromised during the activation step, leading to the incorporation of the L-enantiomer (Fmoc-N-Me-L-Ala-OH). N-methylated amino acids are particularly susceptible to racemization.[1][2]
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when this compound is the second amino acid being coupled to a resin-bound amino acid.[3] The deprotected N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic diketopiperazine.[4][5]
Q2: I am observing a significant amount of a deletion sequence corresponding to the absence of N-Me-D-Ala. What is the likely cause and how can I resolve it?
This issue is most likely due to incomplete coupling of the sterically hindered this compound.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Standard coupling reagents may not be efficient enough. It is recommended to use more potent activating agents. HATU, HCTU, and PyAOP are generally more effective than HBTU for coupling N-methylated amino acids.[2]
-
Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve coupling efficiency.
-
Double Coupling: If incomplete coupling is still observed, performing a second coupling with a fresh solution of activated this compound is a common and effective strategy.
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) can help drive the reaction to completion.
-
Microwave-Assisted SPPS: The use of microwave energy can accelerate the coupling of sterically hindered amino acids like N-methyl alanine.[6]
Q3: My final peptide shows a diastereomeric impurity. How can I minimize racemization during this compound coupling?
Racemization is a critical concern with N-methylated amino acids. The choice of coupling reagents and reaction conditions plays a crucial role in maintaining stereochemical purity.
Mitigation Strategies:
-
Choice of Coupling Reagent and Additive: Carbodiimide-based reagents like DIC should always be used with a racemization-suppressing additive. OxymaPure is highly effective in minimizing racemization.[7] Onium salts like HATU and HCTU are also good choices.
-
Base Selection: The type of base used during activation is important. Sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA) to reduce the risk of racemization.[2]
-
Minimize Pre-activation Time: The activated amino acid is prone to racemization. Therefore, it is crucial to add the activated this compound solution to the resin immediately after preparation.
-
Control Temperature: Avoid elevated temperatures during coupling unless using microwave synthesis with optimized protocols, as higher temperatures can increase the rate of racemization.[7]
Q4: I am experiencing a significant loss of my peptide from the resin after coupling this compound as the second amino acid. What is happening and how can I prevent it?
This is a classic sign of diketopiperazine (DKP) formation . The dipeptide formed cleaves from the resin, resulting in a low yield of the target peptide.
Prevention Methods:
-
Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can effectively suppress DKP formation due to the steric bulk of the linker, which hinders the intramolecular cyclization.[8]
-
Couple a Dipeptide: Instead of stepwise coupling, synthesize the dipeptide Fmoc-N-Me-D-Ala-Xaa-OH (where Xaa is the C-terminal amino acid) in solution and then couple it to the resin. This bypasses the vulnerable dipeptide stage on the solid support.
-
Modify Fmoc-Deprotection Conditions: DKP formation is often initiated during the basic conditions of Fmoc removal. Using a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, can significantly reduce this side reaction compared to the standard 20% piperidine in DMF.[3][4][5]
Data Presentation
Table 1: Relative Risk of Side Reactions with Different Coupling Conditions for this compound
| Coupling Reagent | Additive | Base | Incomplete Coupling Risk | Racemization Risk | DKP Formation Risk (as 2nd aa) | Recommendations |
| DIC | None | DIEA | High | High | High | Not recommended without an additive. |
| DIC | HOBt | DIEA | Moderate | Moderate | High | A standard but less effective option. |
| DIC | OxymaPure | DIEA | Low | Low | Moderate | Recommended for low racemization.[7] |
| HBTU | N/A | DIEA | Moderate | Moderate | Moderate | Less effective for N-methyl amino acids.[2] |
| HATU | N/A | DIEA | Low | Low | Moderate | Highly Recommended for efficient coupling.[2] |
| PyAOP | N/A | DIEA | Low | Low | Moderate | Highly Recommended for difficult couplings. |
Disclaimer: The relative risk levels are based on general principles of peptide synthesis and literature on sterically hindered and N-methylated amino acids. Specific quantitative data for this compound is limited.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), OxymaPure (3 eq.), and N,N'-Diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test; note: N-methylated amines give a weak color).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Efficient Coupling of this compound using HATU
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound coupling issues.
Caption: Competing reaction pathways during this compound coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Coupling Efficiency for Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids during peptide synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low coupling efficiency with sterically hindered amino acids such as α,α-disubstituted (e.g., Aib), N-methylated, Val, and Ile residues.
Issue: Low or Incomplete Coupling Yield
Initial Assessment:
-
Confirm the Problem: Use a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the presence of unreacted free primary amines on the resin. A positive test (blue beads) indicates incomplete coupling. For N-methylated amino acids, the bromophenol blue test should be used.
-
Identify the Steric Hindrance: Determine the type of steric hindrance you are facing:
-
α,α-disubstituted amino acids (e.g., Aib): The steric bulk is on the α-carbon.
-
N-methylated amino acids: The steric bulk is on the amide nitrogen, which also has lower nucleophilicity.
-
β-branched amino acids (e.g., Val, Ile): The steric bulk is on the β-carbon.
-
Sequence-dependent hindrance: The growing peptide chain may be aggregated or have formed a secondary structure that blocks the N-terminus.
-
Troubleshooting Workflow:
Troubleshooting workflow for low peptide yield in SPPS.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with certain amino acids so slow?
A1: Slow coupling reactions are often due to steric hindrance. The bulky side chains of amino acids like Valine and Isoleucine, or modifications such as N-methylation or α,α-disubstitution (e.g., Aib), physically obstruct the approach of the reacting amino and carboxyl groups, making peptide bond formation difficult.[1] Additionally, the growing peptide chain can fold into secondary structures or aggregate, further blocking reactive sites.
Q2: My standard coupling protocol with DIC is failing for a hindered residue. What should I do?
A2: Standard carbodiimide reagents like DIC are often inefficient for coupling sterically hindered amino acids. It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings. These reagents form highly reactive esters that can overcome the steric barrier.
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient due to the formation of OAt esters. Oxyma-based reagents like COMU also show superior performance and are a safer alternative to potentially explosive benzotriazole-based reagents.[2][3][4] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[1][5][6]
Q4: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, you can try the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.
-
Increase Reagent Excess: Use a higher molar excess of the amino acid and coupling reagents (e.g., 4 equivalents or more) relative to the resin loading capacity.
-
Elevated Temperature: Increasing the reaction temperature can significantly improve coupling efficiency. Microwave-assisted peptide synthesis (MAPS) is a highly effective way to achieve rapid and uniform heating, often completing difficult couplings in minutes.[7][8][9]
-
Solvent Choice: For aggregation-prone sequences, consider switching from DMF to NMP or using chaotropic salts to disrupt secondary structures.
Q5: What is the risk of racemization with these more powerful coupling methods?
A5: Racemization is a potential side reaction, especially with prolonged reaction times, higher temperatures, and stronger bases. However, modern potent coupling reagents are designed to minimize this risk. HATU, for instance, is known for its ability to suppress racemization due to the formation of the OAt ester, which promotes faster and more efficient coupling.[3] Using additives like Oxyma Pure can also help suppress racemization. The acyl fluoride method is also reported to have a low propensity for racemization.[1]
Data Presentation: Comparison of Coupling Reagents
The following tables summarize quantitative data on the performance of various coupling reagents for sterically hindered amino acids.
Table 1: General Comparison of Coupling Reagent Efficiency
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages |
| DIC/HOBt | Carbodiimide | Standard | Moderate | Cost-effective for standard couplings. |
| HBTU | Aminium/Uronium | High | Low to Moderate | Widely used, good for many difficult couplings.[2][10] |
| HCTU | Aminium/Uronium | Very High | Low | More reactive than HBTU due to the chlorine atom.[2][10] |
| HATU | Aminium/Uronium | Very High | Very Low | Excellent for highly hindered and N-methylated amino acids; suppresses racemization.[3][11] |
| PyBOP | Phosphonium | High | Low | Avoids guanidinylation side reactions.[2] |
| PyAOP | Phosphonium | Very High | Very Low | Similar reactivity to HATU, avoids guanidinylation.[12] |
| COMU | Aminium/Uronium | Very High | Very Low | Oxyma-based, safer alternative to benzotriazole reagents, comparable to HATU.[2][3] |
| Acyl Fluoride | Activated Halide | Extremely High | Very Low | Excellent for the most sterically demanding couplings.[1][5][6] |
Table 2: Performance Data for Specific Hindered Couplings
| Hindered Coupling | Method | Purity/Yield | Reaction Time | Reference |
| VQAibAibIDYING-OH | Microwave-assisted SPPS | 95% Purity | < 2 hours | [7] |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | Microwave-assisted SPPS | 86% Purity | < 2 hours | [7] |
| GEQKLGAibAibAibASEESLG-NH2 | Microwave-assisted SPPS | 89% Purity | < 3 hours | [7] |
| GEQKLGAibAibAibASEEDLG-NH2 | Conventional SPPS | < 10% Purity | 40 hours | [7] |
| Fmoc-Ala-Ala-Wang Resin | SPPS with Acyl Fluoride | 96% Yield | 1 hour | [5][6] |
| Pentapeptide with hindered residues | SPPS with Acyl Fluoride | 83% Yield | N/A | [5][6] |
Experimental Protocols
Protocol 1: Double Coupling with HATU for a Sterically Hindered Amino Acid
This protocol is recommended when a single coupling with a potent reagent is insufficient.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
-
Protocol 2: Microwave-Assisted Coupling of a Peptide Containing Aib
This protocol is adapted for automated microwave peptide synthesizers and is effective for incorporating Aib residues.[13]
-
Deprotection:
-
Perform Fmoc deprotection using a 20% solution of morpholine in DMF.
-
Apply microwave irradiation at 90°C for 3 minutes.
-
-
Coupling:
-
Use a coupling cocktail of DIC and Oxyma.
-
For coupling a standard amino acid to an N-terminal Aib residue, or for coupling Aib itself, apply microwave irradiation at 100°C for 10 minutes.
-
For standard couplings not involving Aib, microwave at 90°C for 3 minutes.
-
-
Washes:
-
Perform standard DMF washes between deprotection and coupling steps.
-
Protocol 3: Peptide Coupling using the Acyl Fluoride Method (SPPS)
This protocol is for extremely hindered couplings where other methods fail.[1][5][6]
-
Fmoc-Amino Acid Fluoride Preparation (in a separate vessel):
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Aib-OH) (1.2 equivalents) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of thionyl fluoride (SOF₂) in DCM (1.0 equivalent) at 0°C.
-
Stir the reaction at 0°C for 30 minutes to form the amino acid fluoride.
-
-
Coupling to Resin:
-
Ensure the N-terminal of the peptide on the resin is deprotected and washed.
-
Add the freshly prepared solution of Fmoc-amino acid fluoride to the deprotected resin.
-
Agitate the reaction mixture for 1 hour at room temperature.
-
Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
-
Mandatory Visualizations
Activation Mechanisms of Coupling Reagents
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
Technical Support Center: Preventing Peptide Aggregation with N-Methylated Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methylated peptides to prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which N-methylation prevents peptide aggregation?
A1: N-methylation introduces a methyl group to the backbone amide nitrogen of a peptide. This modification sterically hinders the formation of the hydrogen bonds that are crucial for the assembly of β-sheet structures.[1] Since β-sheets are a common secondary structure motif in aggregated peptides and amyloid fibrils, this disruption of hydrogen bonding effectively reduces the propensity for aggregation and can increase peptide solubility.[1][2]
Q2: What are the main advantages of using N-methylated peptides in research and drug development?
A2: Beyond preventing aggregation, N-methylation offers several benefits for peptide-based therapeutics. It can significantly enhance proteolytic stability, thereby increasing the in-vivo half-life of the peptide.[2][3][4] Furthermore, N-methylation can improve a peptide's pharmacokinetic properties, including membrane permeability and even oral bioavailability.[5][6][7]
Q3: Can N-methylation negatively impact the biological activity of a peptide?
A3: Yes, while N-methylation can be beneficial, it can also alter the peptide's conformation in a way that reduces its binding affinity to its target. The effect of N-methylation on receptor affinity is highly dependent on the specific peptide and the position of the modification.[8] Therefore, it is often necessary to systematically scan different positions for N-methylation to find a balance between improved physical properties and retained biological activity.
Q4: How does N-methylation affect the solubility and lipophilicity of a peptide?
A4: N-methylation generally increases the lipophilicity of a peptide.[9][10] While it can reduce aggregation, which often improves solubility in aqueous solutions, the increased lipophilicity might lead to decreased water solubility in some cases.[2][10] The overall effect on solubility depends on the specific peptide sequence and the number and position of N-methylated residues.[10]
Troubleshooting Guides
Problem 1: My N-methylated peptide shows low coupling efficiency during solid-phase peptide synthesis (SPPS).
-
Potential Cause: The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, making the subsequent coupling step more challenging.[8]
-
Troubleshooting Steps:
-
Use a more potent coupling reagent: Switch from standard coupling reagents like HBTU to more powerful ones like HATU.[2][8]
-
Increase reaction time and/or temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature to drive the reaction to completion. Microwave-assisted coupling can also be effective.[8][11]
-
Minimize pre-activation times: When using HATU/DIPEA, keep pre-activation times to a minimum to avoid racemization.[2]
-
Problem 2: My purified N-methylated peptide is still aggregating or has poor solubility.
-
Potential Cause: While N-methylation helps, it may not completely prevent aggregation, especially for highly hydrophobic sequences or at high concentrations. The pH of the solution can also significantly impact solubility.[1]
-
Troubleshooting Steps:
-
Optimize the solvent: Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[1]
-
Adjust the pH: For acidic peptides, try a basic buffer, and for basic peptides, use an acidic buffer to increase the net charge and improve solubility.[1]
-
Work at lower concentrations: The peptide may be soluble at lower concentrations. Determine the critical concentration for aggregation.[1]
-
Incorporate additional modifications: Consider cyclization of the peptide in addition to N-methylation, as this can further constrain the conformation and prevent aggregation.[5][6]
-
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol outlines a general method for synthesizing N-methylated peptides using Fmoc chemistry on a solid support.[8]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methyl amino acids
-
Rink Amide resin
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Standard Amino Acids:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1.5-3 hours.
-
Wash the resin with DMF and DCM.
-
-
Coupling of N-Methylated Amino Acids: Follow the same procedure as for standard amino acids, but consider using microwave assistance to improve efficiency due to the increased steric hindrance.[8]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
On-Resin N-Methylation (Alternative Method): An alternative to using N-methylated amino acid building blocks is to perform the methylation on the resin-bound peptide. This can be achieved using methods like the Fukuyama-Mitsunobu reaction or treatment with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) followed by methylation.[8][12]
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, collect the pellet by centrifugation, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry and analytical HPLC.
Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide Aggregation
This assay is used to quantify the formation of amyloid-like fibrils in the presence and absence of N-methylated inhibitors.[13][14][15]
Materials:
-
Amyloid-forming peptide stock solution (disaggregated)
-
N-methylated peptide inhibitor stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Non-binding, black, clear-bottom 96-well plate
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the amyloid-forming peptide in the assay buffer at the desired concentration (e.g., 10-50 µM).
-
Prepare serial dilutions of the N-methylated peptide inhibitor in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 10-20 µM).
-
-
Assay Setup:
-
In the 96-well plate, add the amyloid-forming peptide, the N-methylated inhibitor (or buffer for control), and the ThT working solution to each well. The final volume is typically 100-200 µL.
-
Include control wells: amyloid peptide + ThT (positive control), inhibitor alone + ThT, and buffer + ThT (background).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each condition.
-
Analyze the kinetic parameters, such as the lag time and the maximum fluorescence intensity, to determine the inhibitory effect of the N-methylated peptide.
-
Data Presentation
Table 1: Hypothetical Thioflavin T Assay Results for an Amyloid Peptide with and without an N-Methylated Inhibitor.
| Condition | Lag Time (hours) | Maximum Fluorescence (a.u.) | Aggregation Inhibition (%) |
| Amyloid Peptide Alone | 2.5 | 18,500 | 0 |
| + 0.5 eq. Inhibitor | 5.2 | 11,200 | 39.5 |
| + 1.0 eq. Inhibitor | 10.8 | 4,300 | 76.8 |
| + 2.0 eq. Inhibitor | > 24 | 1,500 | 91.9 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. physoc.org [physoc.org]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Thioflavin T Assay [protocols.io]
Minimizing racemization of Fmoc-N-Me-D-Ala-OH during activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing racemization during the activation of Fmoc-N-Me-D-Ala-OH in peptide synthesis. N-methylated amino acids are crucial for enhancing the therapeutic properties of peptides, but their steric hindrance increases the risk of epimerization during coupling. This resource offers troubleshooting advice, quantitative data, and detailed protocols to ensure the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during activation?
A1: Unlike non-methylated amino acids that primarily racemize through an oxazolone intermediate, N-methylated amino acids like this compound are prone to racemization via the formation of a planar, mesoionic oxazolium-5-oxide intermediate. The formation of this intermediate leads to the loss of stereochemistry at the α-carbon.
Q2: Which factors are known to promote the racemization of N-methylated amino acids?
A2: Several factors can significantly increase the extent of racemization during the coupling of N-methylated amino acids:
-
Presence of tertiary amine salts: Salts such as diisopropylethylammonium chloride (DIPEA·HCl) can accelerate racemization.
-
Polar solvents: The use of polar aprotic solvents like Dimethylformamide (DMF) can promote the formation of the racemization-prone intermediate.
-
Elevated temperatures: Higher reaction temperatures increase the rate of racemization. It is often advisable to perform couplings at 0 °C or ambient temperature.[1]
-
Choice of coupling reagent and base: Highly basic and non-sterically hindered bases can increase the rate of α-proton abstraction, a key step in racemization. The coupling reagent itself also plays a critical role in the activation pathway and potential for side reactions.[2]
Q3: Which coupling reagents are generally recommended for sterically hindered N-methylated amino acids like this compound?
A3: For sterically hindered N-methylated amino acids, more potent activating agents are necessary to achieve efficient coupling while minimizing racemization.[3] Uronium/aminium salt-based reagents are often preferred. Reagents such as HATU, HCTU, and COMU have demonstrated effectiveness in coupling N-methylated amino acids.[4] In particular, HATU is frequently cited as a successful reagent for these challenging couplings.[4]
Q4: How do additives like HOBt, HOAt, and OxymaPure help in minimizing racemization?
A4: Additives play a crucial role, especially when using carbodiimide-based coupling reagents like DIC. They function by forming an active ester with the activated amino acid that is more stable and less prone to forming the oxazolium-5-oxide intermediate. HOAt is generally considered more effective than HOBt in suppressing racemization.[5] OxymaPure is a non-explosive and highly effective alternative to both.[2]
Q5: What is the role of the base in the coupling reaction, and which bases are preferred?
A5: The base is required for the activation of the amino acid by uronium/aminium and phosphonium salt-based reagents. However, the basicity and steric hindrance of the base can influence the extent of racemization.[2] For racemization-prone couplings, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of L-isomer detected in the final peptide | Racemization of this compound during activation. | 1. Optimize Coupling Reagent: Switch to a coupling reagent known for low racemization with N-methylated amino acids, such as HATU or COMU.[6][7]2. Change the Base: Replace DIPEA with a less basic or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6]3. Lower the Temperature: Perform the activation and coupling steps at 0 °C.[1]4. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after the addition of the base.5. Use Additives with Carbodiimides: If using DIC, ensure the presence of an additive like HOAt or OxymaPure. |
| Low coupling efficiency | Steric hindrance of the N-methylated amino acid. | 1. Use a More Potent Coupling Reagent: Employ a high-efficiency reagent like HATU or COMU.[4][7]2. Increase Coupling Time: Extend the reaction time to allow for complete coupling.3. Double Coupling: Perform a second coupling with fresh reagents.4. Microwave-Assisted Synthesis: Utilize microwave energy to drive the reaction to completion, but carefully control the temperature to avoid increased racemization.[8] |
| Both high racemization and low coupling efficiency | Sub-optimal combination of coupling reagent, base, and reaction conditions. | 1. Systematic Optimization: Start with the most recommended low-racemization conditions (e.g., HATU/Collidine at 0 °C) and systematically adjust one parameter at a time (e.g., base, temperature) while monitoring both coupling efficiency and enantiomeric purity. |
Quantitative Data on Racemization
Direct quantitative data for the racemization of this compound is limited in the literature. However, data from studies on other racemization-prone and N-methylated amino acids can provide valuable insights for selecting the optimal coupling conditions. The following table summarizes the expected relative risk of racemization based on the choice of coupling reagents and additives.
| Coupling Reagent/System | Additive | Base | Relative Racemization Risk for N-Methylated Amino Acids | Notes |
| HATU | (HOAt) | DIPEA/Collidine | Low to Moderate | Generally considered one of the most effective reagents for coupling N-methylated amino acids with minimal racemization. The choice of base is critical.[4][9][10] |
| HCTU | (6-Cl-HOBt) | DIPEA/Collidine | Moderate | A cost-effective alternative to HATU, often with comparable efficiency but potentially slightly higher racemization risk.[7] |
| COMU | (Oxyma) | DIPEA/Collidine | Low | An Oxyma-based uronium salt with built-in racemization suppression, showing excellent performance.[6] |
| PyBOP | (HOBt) | DIPEA | Moderate to High | While effective, phosphonium salt-based reagents like PyBOP can lead to higher racemization compared to modern uronium salts, especially with N-methylated residues.[9][10] |
| DIC | None | N/A | High | Not recommended for N-methylated amino acids without an additive due to high risk of racemization. |
| DIC | HOAt/OxymaPure | N/A | Low | The addition of HOAt or OxymaPure significantly suppresses racemization, making this a viable option.[2][10] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/Collidine
This protocol is recommended as a starting point for minimizing racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminus in high-purity, anhydrous N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0 °C.
-
Add 2,4,6-collidine (6 equivalents) to the solution.
-
-
Coupling: Immediately add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at 0 °C for 10 minutes and then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
Monitoring: Monitor the reaction completion using a qualitative test (e.g., the Kaiser test is not suitable for N-methylated amino acids; a bromophenol blue test can be used).[4]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol utilizes a carbodiimide activator with a highly effective racemization-suppressing additive.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminus in DMF for 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling:
-
Add the amino acid/OxymaPure solution to the swelled resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Analytical Protocol: Determination of Racemization by Chiral HPLC
-
Sample Preparation: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for the separation of amino acid enantiomers or peptide diastereomers (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A typical mobile phase for the separation of Fmoc-amino acid enantiomers is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).
-
-
Quantification: Integrate the peak areas of the desired D-isomer and the undesired L-isomer. The percentage of racemization can be calculated as: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
Visualizations
Caption: Experimental workflow for minimizing racemization of this compound.
Caption: Troubleshooting decision tree for high racemization of this compound.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc Deprotection in Sensitive Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical step of Nα-Fmoc group removal, particularly for sequences susceptible to side reactions. Here, we explore alternatives to the standard 20% piperidine in DMF protocol to enhance peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?
A1: The most common side reactions encountered with piperidine are:
-
Aspartimide Formation: This occurs when the peptide backbone's amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2]
-
Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a loss of yield. This is especially problematic for sequences containing proline at the second position.[1][2]
-
Racemization: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly at the C-terminus or for sensitive residues like cysteine and histidine.[1][3]
Q2: What are the main alternative bases to piperidine for Fmoc deprotection?
A2: Several alternative bases are employed to minimize the side reactions seen with piperidine. The most common alternatives include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that offers much faster deprotection than piperidine.[1][4] It is often used in combination with a nucleophilic scavenger.
-
4-Methylpiperidine (4-MP): Offers a similar performance profile to piperidine but can sometimes provide minor improvements in reducing side reactions.[1][5]
-
Piperazine (PZ): A milder base that significantly reduces the risk of aspartimide formation.[1] However, its deprotection kinetics are slower than piperidine.[1]
-
Pyrrolidine: Another secondary amine that can be an effective alternative to piperidine.[6][7][8]
-
Dipropylamine (DPA): Has been shown to significantly reduce aspartimide formation.[1]
Q3: When should I consider using an alternative deprotection reagent?
A3: You should consider an alternative to 20% piperidine in DMF when you are working with:
-
Aspartimide-prone sequences: Peptides containing Asp-Xxx motifs where Xxx is Gly, Ser, or Ala.
-
Sterically hindered amino acids: Where standard deprotection may be incomplete.
-
Aggregation-prone sequences: Incomplete deprotection can be a major issue with aggregating peptides. A stronger base like DBU may be beneficial.[2]
-
Sensitive post-translational modifications: For example, in the synthesis of glycopeptides or phosphopeptides where milder conditions are often required.
Q4: Can I use DBU alone for Fmoc deprotection?
A4: While DBU is a potent deprotection agent, it is a non-nucleophilic base.[4][9] This means it will not react with the dibenzofulvene (DBF) byproduct of Fmoc cleavage. The reactive DBF can then form adducts with the newly deprotected N-terminal amine of the peptide, leading to chain termination. Therefore, DBU is almost always used in combination with a nucleophilic scavenger, such as piperidine or piperazine, to trap the DBF.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | - Steric hindrance - Peptide aggregation | - Increase deprotection time or perform a second deprotection step. - Switch to a stronger deprotection cocktail, such as a DBU-containing solution. For example, 2% DBU and 5% piperazine in NMP is highly efficient.[6][10] - For aggregated sequences, consider using a solvent with better swelling properties like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts.[2] Performing the synthesis at an elevated temperature can also help prevent aggregation.[11] |
| High Levels of Aspartimide Formation | - Sequence is prone to this side reaction (e.g., Asp-Gly, Asp-Ser). - Prolonged exposure to basic conditions. | - Switch to a milder deprotection reagent like 5% piperazine in DMF. - For faster deprotection with reduced aspartimide formation, use a combination of 5% piperazine and 2% DBU with the addition of 1% formic acid.[1][12][13] The formic acid helps to suppress the side reaction. - Adding HOBt to the piperidine deprotection solution can also reduce aspartimide formation.[2] |
| Significant Racemization Observed | - The C-terminal amino acid is sensitive (e.g., Cys, His). - Strong basic conditions. | - Use a milder base for deprotection. - For coupling of sensitive residues like cysteine, use protocols that minimize base exposure, such as using 2-chlorotrityl chloride resin to avoid diketopiperazine formation and subsequent racemization at the C-terminus.[2] |
| Diketopiperazine (DKP) Formation | - The N-terminal dipeptide is prone to cyclization (especially with Proline). | - If using an Fmoc/tBu strategy, synthesize the peptide on 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[2] - Introduce the first two amino acids as a pre-formed dipeptide. - Using alternative deprotection reagents like a combination of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation.[10] |
Quantitative Data Summary
The following table summarizes the performance of various Fmoc deprotection reagents based on literature data. Please note that efficiency and side reactions are highly sequence-dependent, and the data presented are illustrative.
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Racemization (%) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences.[1] | Can occur, particularly at the C-terminus and with sensitive residues.[1] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Similar to Piperidine | Potentially minor improvements over piperidine in some cases.[1] | Similar to Piperidine |
| DBU | 2% in DMF (with scavenger) | < 1 min | High | Can be exacerbated due to strong basicity.[1] | Can be exacerbated.[1] |
| Piperazine | 5% in DMF | Slower than Piperidine | High | Significantly reduced.[1] | Low |
| Piperazine/DBU | 5% PZ, 2% DBU in DMF | < 1 min | High | Reduced.[1] | Low |
| Piperazine/DBU/Formic Acid | 5% PZ, 2% DBU, 1% Formic Acid in DMF | < 1 min | High | Significantly reduced.[1][12] | Low |
| Dipropylamine (DPA) | Not Specified | Not Specified | High | Significantly reduced.[1] | Not Specified |
Experimental Protocols
Standard Piperidine Deprotection Protocol
This protocol is widely used for routine solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat (Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
DBU/Piperidine Deprotection Protocol
This protocol is advantageous for sequences where Fmoc deprotection is slow or incomplete.[4]
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Shake the mixture for 30 minutes at room temperature.
-
Drain: Filter the resin.
-
Washing: Wash the resin 3 times with DMF.[4]
Piperazine/DBU/Formic Acid Deprotection Protocol
This protocol is highly recommended for sensitive sequences prone to aspartimide formation.[1][12]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of the deprotection reagents.[1]
Visualizations
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by a base.
Reagent Selection Workflow for Sensitive Sequences
Caption: Decision workflow for selecting an Fmoc deprotection reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Purifying Peptides Containing N-Me-D-Ala
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides containing N-methyl-D-alanine (N-Me-D-Ala).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing N-Me-D-Ala?
A1: The primary challenges stem from the unique physicochemical properties imparted by the N-Me-D-Ala modification:
-
Diastereomer Formation: The presence of a D-amino acid creates a diastereomer of the all-L peptide, which can be difficult to separate from the desired peptide due to very similar properties.[1]
-
Increased Hydrophobicity: N-methylation increases the hydrophobicity of the peptide, which can lead to stronger retention on reversed-phase HPLC columns, potentially causing peak broadening and requiring higher concentrations of organic solvent for elution.
-
Altered Conformation: The N-methyl group restricts the peptide backbone's flexibility, which can alter its conformation. This may lead to unpredictable chromatographic behavior.
-
Aggregation: The increased hydrophobicity and altered conformation can promote peptide aggregation, leading to low yield, poor peak shape, and even precipitation during purification.
-
Steric Hindrance: The methyl group can sterically hinder interactions with the stationary phase, affecting separation selectivity.
Q2: Why is my N-methylated peptide showing poor peak shape (tailing or broadening) during RP-HPLC?
A2: Poor peak shape for N-methylated peptides can be attributed to several factors:
-
Secondary Interactions: The peptide may have secondary interactions with the stationary phase, especially if there are exposed silanol groups on the silica support.[2]
-
Slow Kinetics: The kinetics of interaction between the N-methylated peptide and the stationary phase can be slow, leading to band broadening.
-
Column Overload: Injecting too much peptide can saturate the stationary phase, resulting in peak tailing.[2][3]
-
Aggregation on the Column: The peptide may be aggregating on the column, leading to a broad, tailing peak.
-
Inappropriate Mobile Phase: The mobile phase composition, including the type and concentration of the organic modifier and ion-pairing agent, may not be optimal for the specific peptide.
Q3: Can I separate the N-Me-D-Ala diastereomer from the N-Me-L-Ala version using standard C18 RP-HPLC?
A3: While challenging, it is sometimes possible to separate diastereomers on a standard C18 column. The different stereochemistry can induce subtle conformational changes that affect the peptide's interaction with the stationary phase, leading to slightly different retention times. However, for robust and complete separation, a chiral stationary phase is often recommended.
Q4: What are the recommended storage conditions for crude and purified peptides containing N-Me-D-Ala to prevent degradation and aggregation?
A4: To minimize degradation and aggregation, peptides should be stored as a lyophilized powder at -20°C or -80°C. If the peptide must be stored in solution, it is best to use a buffer system that maintains its stability and to store it in aliquots at -80°C to avoid repeated freeze-thaw cycles. The choice of buffer should be optimized for your specific peptide, considering factors like pH and the isoelectric point of the peptide.
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Diastereomers
| Possible Cause | Troubleshooting Step |
| Insufficient selectivity of the stationary phase. | 1. Switch to a Chiral Stationary Phase: Consider using a chiral column, such as one with a macrocyclic glycopeptide (e.g., teicoplanin-based), crown ether, or zwitterionic (e.g., CHIRALPAK® ZWIX) stationary phase.[1][4] 2. Try a Different Achiral Phase: If a chiral column is not available, test different achiral phases (e.g., C8, Phenyl-Hexyl) which may offer different selectivity. |
| Suboptimal mobile phase conditions. | 1. Optimize the Organic Modifier: Test different organic modifiers such as acetonitrile, methanol, or isopropanol. The choice of solvent can influence the conformation of the peptide and its interaction with the stationary phase. 2. Adjust the Ion-Pairing Agent: Vary the concentration of trifluoroacetic acid (TFA) (e.g., 0.05% to 0.1%). For some peptides, using a different ion-pairing agent like formic acid might improve selectivity. 3. Perform a Shallow Gradient: A shallower gradient (e.g., 0.1% to 0.5% change in organic modifier per minute) increases the interaction time with the stationary phase and can significantly improve the resolution of closely eluting peaks. |
| Inappropriate column temperature. | Optimize Column Temperature: Systematically vary the column temperature (e.g., from 25°C to 60°C). Temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the conformation of the peptide, all of which can influence selectivity. |
Issue 2: Low Yield and/or Peptide Precipitation During Purification
| Possible Cause | Troubleshooting Step |
| Peptide aggregation. | 1. Add Aggregation Suppressors: Consider adding small amounts of organic solvents like isopropanol or hexafluoroisopropanol (HFIP) to the sample solvent and mobile phases to disrupt aggregates. 2. Work at Low Concentrations: Purify the peptide at a lower concentration to reduce the likelihood of intermolecular interactions. 3. Optimize pH: Adjust the pH of the mobile phase to be further from the peptide's isoelectric point to increase its net charge and solubility. |
| Adsorption to vials and tubing. | Use Low-Binding Vials and Tubing: Peptides, especially hydrophobic ones, can adsorb to plastic and glass surfaces. Use of low-protein-binding labware can minimize this loss. |
| Inefficient fraction collection. | Monitor at Multiple Wavelengths: If the peptide has aromatic residues, monitor the elution at both 220 nm (peptide bond) and 280 nm (aromatic side chains) to ensure accurate fraction collection. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the purification of a cyclic peptide containing N-Me-D-Ala, illustrating the expected outcomes of different purification strategies.
| Purification Method | Crude Purity (%) | Final Purity (%) | Overall Yield (%) | Diastereomeric Purity (%) |
| Standard RP-HPLC (C18) | 65 | 92.5 | 15 | 96.0 |
| Optimized RP-HPLC (C18, shallow gradient) | 65 | 95.8 | 12 | 98.5 |
| Chiral HPLC (Teicoplanin stationary phase) | 65 | 99.2 | 10 | >99.5 |
Note: This data is illustrative and actual results will vary depending on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: Optimized Reversed-Phase HPLC for Diastereomer Enrichment
This protocol is a representative method for enriching one diastereomer of an N-Me-D-Ala containing peptide using a standard C18 column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-65 min: 5% to 45% B (linear gradient, 0.5% B/min)
-
65-70 min: 45% to 95% B (wash)
-
70-75 min: 95% B (isocratic wash)
-
75-80 min: 95% to 5% B (re-equilibration)
-
80-90 min: 5% B (isocratic re-equilibration)
-
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to the desired concentration. Ensure the final concentration of the strong solvent is low to prevent peak distortion.
-
Injection Volume: 20-100 µL, depending on the concentration and column capacity.
-
Fraction Collection: Collect fractions across the eluting peaks and analyze by analytical HPLC and mass spectrometry to identify the desired diastereomer.
Protocol 2: Chiral HPLC for Diastereomer Separation
This protocol outlines a general approach for the baseline separation of N-Me-D-Ala peptide diastereomers using a chiral stationary phase.
-
Column: Chiral stationary phase column (e.g., macrocyclic glycopeptide-based, such as a teicoplanin column).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Gradient:
-
0-5 min: 10% B (isocratic)
-
5-45 min: 10% to 50% B (linear gradient)
-
45-50 min: 50% to 95% B (wash)
-
50-55 min: 95% B (isocratic wash)
-
55-60 min: 95% to 10% B (re-equilibration)
-
60-70 min: 10% B (isocratic re-equilibration)
-
-
Detection: UV at 220 nm and 280 nm, and ideally coupled to a mass spectrometer for peak identification.
-
Sample Preparation: As described in Protocol 1.
-
Injection Volume: 10-50 µL.
-
Fraction Collection: Collect the baseline-separated peaks and confirm their identity and purity.
Visualizations
Caption: Workflow for the purification of N-Me-D-Ala containing peptides.
Caption: Troubleshooting logic for poor peak resolution of diastereomers.
References
Technical Support Center: Manual Solid-Phase Synthesis of N-Methylated Peptides
Welcome to the technical support center for the manual solid-phase synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve synthesis yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides so challenging, often resulting in low yields?
A1: The primary challenge in synthesizing N-methylated peptides is steric hindrance.[1][2][3] The methyl group on the amide nitrogen, combined with the amino acid side chain, physically obstructs the incoming activated amino acid.[2] This steric bulk significantly slows down the coupling reaction kinetics, leading to incomplete reactions and lower yields compared to the synthesis of standard peptides.[1][3] The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[1]
Q2: Which coupling reagents are most effective for N-methylated amino acids?
A2: High-activity uronium/aminium or phosphonium salt-based reagents are highly recommended to overcome the low reactivity of the N-methylated amine.[1][2] Reagents such as HATU, HCTU, PyAOP, and COMU are particularly effective for these challenging couplings.[2][4] HATU is often cited for its high efficiency, rapid reaction kinetics, and its ability to minimize racemization, making it a reagent of choice for difficult sequences including N-methylated amino acids.[2][4]
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A3: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for N-methylated peptides. This is because the test relies on the presence of a primary amine to produce the characteristic blue color, and N-methylated amino acids have a secondary amine. A more suitable alternative is the bromophenol blue test. In this test, a blue or green color indicates an incomplete reaction, while a yellow color signifies a complete reaction.[2]
Q4: What is "double coupling," and when should it be employed?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagent immediately after the initial coupling reaction.[2] This strategy is frequently used to drive difficult coupling reactions, such as those involving sterically hindered N-methylated amino acids, to completion and improve the overall yield.[2][5]
Q5: Are there alternatives to using expensive, pre-synthesized N-methylated amino acids?
A5: Yes, on-resin N-methylation is a viable and cost-effective alternative. This technique involves synthesizing the peptide with standard Fmoc-amino acids and then performing the N-methylation reaction directly on the solid support. Common methods for on-resin N-methylation include the Fukuyama-Mitsunobu reaction and direct alkylation. This approach streamlines the workflow and avoids the need to purchase individual N-methylated building blocks.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency and Low Yield
Possible Cause: Insufficient activation of the incoming amino acid or slow reaction kinetics due to steric hindrance.[1][2]
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU. These reagents form highly reactive esters that can accelerate the reaction.[2][4]
-
Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion.[2]
-
Perform Double Coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with fresh reagents.[2]
-
Increase Temperature: For particularly difficult couplings, microwave-assisted synthesis can be employed to increase the reaction rate. However, care must be taken as higher temperatures can also increase the risk of side reactions.[5][6]
-
Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures can improve the solvation of the growing peptide chain and enhance coupling efficiency.[7]
Problem 2: Presence of Deletion Sequences in the Final Product
Possible Cause: Incomplete Fmoc-deprotection or incomplete coupling at one or more steps during the synthesis.[7] Peptide aggregation on the resin can also hinder reactions by making the N-terminus inaccessible.[4][7]
Solutions:
-
Ensure Complete Deprotection: For Fmoc-SPPS, ensure the 20% piperidine in DMF solution is fresh. If deprotection is slow, consider extending the deprotection time or using a stronger base combination, such as DBU/piperidine, for difficult sequences, though caution is advised as this can increase aspartimide formation.[8][9]
-
Disrupt Peptide Aggregation:
-
Implement Double Coupling: As mentioned previously, double coupling can help to ensure that each coupling step goes to completion, thereby reducing deletion sequences.[2]
Problem 3: Epimerization (Racemization) of the N-methylated Amino Acid
Possible Cause: The activated N-methylated amino acid is susceptible to racemization, especially under basic conditions with prolonged activation times.[2]
Solutions:
-
Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases.[2]
-
Coupling Reagent Selection: HATU is known to be superior to HBTU in minimizing epimerization because it forms a more reactive OAt-ester, leading to shorter reaction times.[2][4]
-
Control Temperature: For sensitive couplings, performing the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of epimerization.[2]
-
Avoid Pre-activation: Minimize the time the amino acid is in its activated state before being added to the resin. In-situ activation is often preferred.[8]
Problem 4: Side Reactions During Cleavage and Deprotection
Possible Cause: The final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) generates reactive carbocations from protecting groups, which can lead to side reactions such as fragmentation between consecutive N-methylated amino acids or modification of sensitive residues (e.g., Trp, Met, Cys).[11][12]
Solutions:
-
Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers to "trap" reactive carbocations. A common cocktail is TFA/TIPS/H₂O (95:2.5:2.5). For peptides containing sensitive residues, other scavengers like 1,2-ethanedithiol (EDT) may be necessary.[12]
-
Control Cleavage Time: The duration of cleavage is critical. While a general guideline is 1-4 hours, this should be optimized for each peptide.[12] Prolonged exposure to strong acid can increase the likelihood of side reactions, including fragmentation.[11]
-
Resin Choice: For C-terminal proline peptides, using a 2-chlorotrityl chloride resin can help prevent diketopiperazine formation, a common side reaction at the dipeptide stage.[8][13]
Data and Protocols
Table 1: Comparison of Common Coupling Reagents for N-Methylated Peptides
| Coupling Reagent | Additive | Relative Reactivity | Key Advantages |
| HATU | HOAt | Very High | Highly efficient, especially for hindered couplings; minimizes racemization.[4] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU; effective for difficult sequences.[4] |
| PyAOP | HOAt | High | Particularly effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[11][14] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU; based on non-explosive OxymaPure, making it safer.[4] |
| HBTU | HOBt | Medium-High | Widely used standard reagent; may be less effective for severely hindered couplings.[4] |
| DIC/HOBt | HOBt | Medium | Cost-effective but can lead to partial racemization; less efficient for hindered couplings.[14] |
Experimental Protocol: Double Coupling of an N-Methylated Amino Acid using HATU
-
Initial Deprotection: Swell the peptide-resin in DMF. Perform Fmoc-deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove residual piperidine.
-
First Coupling Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-3 minutes.[2]
-
First Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2 hours.
-
Monitoring: Perform a bromophenol blue test on a small sample of resin beads to check for completion.
-
Draining and Washing: Drain the reaction vessel and wash the resin with DMF (3 times).
-
Second Coupling: Repeat steps 3-5 to perform the second coupling. Agitate for another 2 hours.
-
Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (5 times) to prepare for the next deprotection step.
Experimental Protocol: Bromophenol Blue Test for Coupling Completion
-
Sample Collection: Remove a small sample of resin beads (approx. 1-2 mg) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual reagents.
-
Test Solution Addition: Add a few drops of the bromophenol blue test solution (0.1% w/v bromophenol blue in DMF) to the washed beads.
-
Observation: Agitate for 1 minute and observe the color of the beads and the solution.
-
Yellow: The reaction is complete (no free secondary amines).
-
Blue or Green: The reaction is incomplete (free secondary amines are present).[2]
-
Visual Guides
Workflow for Troubleshooting Low Yield in N-Methylated Peptide Synthesis
Caption: Troubleshooting flowchart for low-yield N-methylated peptide synthesis.
Decision Pathway for Selecting a Coupling Strategy
Caption: Decision guide for choosing an appropriate coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienmag.com [scienmag.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Technical Support Center: Monitoring Fmoc-N-Me-D-Ala-OH Coupling Reactions
Welcome to the technical support center for monitoring Fmoc-N-Me-D-Ala-OH coupling reactions in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on ensuring complete and efficient coupling of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring the coupling of this compound particularly challenging?
A1: The N-methyl group on this compound introduces significant steric hindrance around the nitrogen atom. This bulkiness slows down the coupling reaction kinetics compared to non-methylated amino acids, increasing the likelihood of incomplete reactions. Therefore, careful monitoring is crucial to prevent deletion sequences in the final peptide.[1][2]
Q2: Can I use the Kaiser test to monitor the coupling of this compound?
A2: No, the Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids.[3][4][5] The Kaiser test is highly sensitive for primary amines, producing a characteristic dark blue color in their presence.[5][6][7] However, the secondary amine of an N-methylated amino acid like this compound does not give a positive blue color, making it unsuitable for determining coupling completion.[3][4]
Q3: What are the recommended qualitative tests for monitoring this compound coupling?
A3: For secondary amines, the Chloranil test and the Bromophenol Blue test are recommended. The Chloranil test will result in blue beads if a secondary amine is present, indicating an incomplete coupling.[3][8] The Bromophenol Blue test will show blue to green beads for an incomplete reaction and yellow beads for a complete coupling.[9]
Q4: How does High-Performance Liquid Chromatography (HPLC) help in monitoring the reaction?
A4: HPLC is a powerful quantitative technique to monitor the progress of the synthesis. By cleaving a small amount of resin-bound peptide after the coupling step, you can analyze the crude product by HPLC. The resulting chromatogram will show the presence of the desired peptide and any deletion sequences (uncoupled products), allowing for a quantitative assessment of the coupling efficiency.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Problem: Qualitative test (Chloranil or Bromophenol Blue) indicates incomplete coupling.
| Possible Cause | Recommended Solution |
| Insufficient Coupling Time | Due to steric hindrance, N-methylated amino acids require longer reaction times. Extend the coupling time (e.g., to 2-4 hours or even overnight).[13] |
| Low Reactivity of Coupling Reagents | Standard coupling reagents like HBTU may not be potent enough.[9] Switch to a more powerful coupling reagent such as HATU, HCTU, PyAOP, or PyBOP in combination with an additive like HOAt or Oxyma.[1][9][14] |
| Inadequate Reagent Excess | Increase the excess of the this compound and coupling reagents (e.g., from 3 equivalents to 5 equivalents). |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before the coupling reaction to maximize the accessibility of reactive sites.[13] |
| Suboptimal Solvent Choice | While DMF is common, NMP can sometimes improve coupling efficiency for difficult sequences due to its higher boiling point and better solvating properties. |
Problem: HPLC analysis shows a significant peak for the deletion sequence.
| Possible Cause | Recommended Solution |
| Confirmation of Incomplete Coupling | The presence of a deletion sequence confirms the qualitative test results. |
| Implement "Double Coupling" | After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to the resin for a second coupling reaction.[15] |
| Capping of Unreacted Amines | To prevent the unreacted N-terminal amines from participating in subsequent coupling steps, "cap" them by acetylation. This is typically done using acetic anhydride and a base like DIEA. |
| Microwave-Assisted Synthesis | The use of microwave energy can significantly accelerate difficult coupling reactions and drive them to completion.[2] |
Experimental Protocols
Chloranil Test for Secondary Amines
This test is used to detect the presence of unreacted secondary amines on the resin.
Reagents:
-
Reagent A: 2% Acetaldehyde in N,N-dimethylformamide (DMF)
-
Reagent B: 2% p-Chloranil in DMF
Procedure:
-
Place a small sample of resin (5-10 mg) in a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the resin beads.
Interpretation of Results:
| Observation | Interpretation |
| Blue or green beads | Positive Result: Incomplete coupling (free secondary amine present) |
| Yellow or colorless beads | Negative Result: Complete coupling |
Caption: Workflow for performing the Chloranil test.
Bromophenol Blue Test
This test provides a rapid visual indication of free amines.
Reagent:
-
Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[9]
Procedure:
-
Take a small sample of the peptide-resin.
-
Wash the resin beads with DMF.
-
Add a few drops of the Bromophenol Blue test solution.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Blue or green beads/solution | Positive Result: Incomplete coupling (free amine present)[9] |
| Yellow beads/solution | Negative Result: Complete coupling[9] |
Caption: Decision-making based on qualitative test results.
HPLC Analysis Protocol
-
Sample Preparation:
-
Take a small amount of the resin (approx. 5-10 mg) after the coupling reaction and washing steps.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
-
HPLC Analysis:
-
Inject the dissolved peptide onto a reverse-phase HPLC column (e.g., C18).
-
Run a standard gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at a wavelength of 220 nm.[11]
-
Identify the peaks corresponding to the desired product and any deletion sequences based on their expected retention times and mass spectrometry analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. peptide.com [peptide.com]
- 4. Kaiser Test (Ninhydrin Test) [langene.com]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of Fmoc-N-Me-D-Ala-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is paramount. Impurities in Fmoc-protected amino acids can lead to the formation of deletion sequences or other modified peptides, complicating purification and potentially compromising the biological activity of the final product. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) purity analysis of Fmoc-N-Me-D-Ala-OH, a key building block for introducing N-methylated D-alanine residues into peptides. The N-methylation of amino acids is a critical modification for enhancing peptide stability and bioavailability.[1]
Comparative Purity Data
The chemical and enantiomeric purity of this compound is critical for its successful application in solid-phase peptide synthesis (SPPS). While specific batch-to-batch results will vary, the following table summarizes typical purity specifications for this compound and provides a comparison with its L-enantiomer and the parent non-methylated amino acid, Fmoc-D-Ala-OH. These values are based on data typically provided by commercial suppliers.
| Parameter | This compound | Fmoc-N-Me-L-Ala-OH | Fmoc-D-Ala-OH | Typical Analytical Method |
| Chemical Purity (RP-HPLC) | ≥98.0% | ≥98.0% | ≥99.0% | Reversed-Phase HPLC |
| Enantiomeric Purity (Chiral HPLC) | ≥99.5% (D) | ≥99.5% (L) | ≥99.8% (D) | Chiral HPLC |
| Related Impurities (e.g., dipeptides, β-alanyl) | Typically ≤0.1% each | Typically ≤0.1% each | Typically ≤0.1% each | Reversed-Phase HPLC |
| Free Amino Acid | Typically ≤0.2% | Typically ≤0.2% | Typically ≤0.2% | GC or specialized HPLC |
Note: Purity specifications can vary between suppliers. Researchers should always consult the certificate of analysis for the specific lot being used.
Experimental Protocols
Accurate determination of the purity of this compound requires robust analytical methods. Below are detailed protocols for both reversed-phase HPLC (for chemical purity) and chiral HPLC (for enantiomeric purity).
1. Reversed-Phase HPLC for Chemical Purity Analysis
This method is designed to separate the main compound from any process-related impurities.
-
Objective: To determine the chemical purity of this compound by quantifying the main peak area relative to the total peak area.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.6 x 100 mm)[1]
-
-
Reagents:
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample into the HPLC system. The chemical purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
2. Chiral HPLC for Enantiomeric Purity Analysis
This method is crucial for ensuring the stereochemical integrity of the amino acid derivative.
-
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-N-Me-Ala-OH to determine the enantiomeric purity.
-
Instrumentation:
-
Reagents:
-
Mobile Phase: Isocratic mixtures of an organic modifier (e.g., Methanol or Acetonitrile) and an acidic additive (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) are commonly used.[3] A typical mobile phase could be Acetonitrile/Water/TFA (60:40:0.1, v/v/v).
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for better sensitivity of the Fmoc group)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Mode: Isocratic elution is often sufficient for baseline separation of enantiomers.[4]
-
-
Analysis: Inject the sample and a racemic standard (Fmoc-N-Me-DL-Ala-OH) to identify the elution order of the enantiomers. The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.
-
Visualizing the Analytical Workflow
To better illustrate the processes described, the following diagrams outline the experimental workflows.
Caption: Workflow for RP-HPLC chemical purity analysis.
References
Interpreting the ¹H NMR Spectrum of Fmoc-N-Me-D-Ala-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of Fmoc-N-Me-D-Ala-OH, a crucial building block in peptide synthesis, particularly for the incorporation of N-methylated amino acids. By comparing its spectral data with that of its non-methylated counterpart, Fmoc-D-Ala-OH, and other related structures, this document offers a comprehensive resource for the characterization and quality control of this compound.
Introduction
N-methylation of amino acids is a common modification in peptide-based drug discovery, often leading to improved metabolic stability, cell permeability, and conformational rigidity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is extensively used in solid-phase peptide synthesis. Accurate spectroscopic analysis of Fmoc-protected N-methylated amino acids, such as this compound, is paramount for ensuring the integrity of the final peptide product. This guide focuses on the interpretation of the ¹H NMR spectrum of this compound, highlighting the key differences arising from the N-methyl group.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for this compound and compares them with experimental data for the closely related Fmoc-Ala-OH[1]. The presence of the N-methyl group introduces a characteristic singlet and influences the chemical shifts of adjacent protons.
| Proton Assignment | This compound (Predicted Chemical Shift, ppm) | Fmoc-Ala-OH (Experimental Chemical Shift, ppm)[1] | Key Differences & Rationale |
| Fmoc Group | |||
| Aromatic Protons | 7.20 - 7.90 (m) | 7.35 - 7.90 (m) | The overall pattern of the fluorenyl group protons is expected to be similar, with slight shifts due to the different electronic environment. |
| CH (Fmoc) | ~4.25 (t) | 4.30 (t) | This methine proton of the fluorenyl group is typically a triplet and its chemical shift is relatively consistent across different Fmoc-amino acids. |
| CH₂ (Fmoc) | ~4.20 (d) | 4.24 (d) | These diastereotopic methylene protons adjacent to the oxygen are expected to appear as a doublet. |
| Alanine Moiety | |||
| α-CH | ~4.50 (q) | 4.03 (q) | The α-proton is expected to be deshielded (shifted downfield) due to the electron-donating nature of the N-methyl group. |
| β-CH₃ | ~1.40 (d) | 1.30 (d) | The β-methyl protons will appear as a doublet due to coupling with the α-proton. A slight downfield shift is anticipated. |
| N-Methyl Group | |||
| N-CH₃ | 2.60 - 3.10 (s) | N/A | The N-methyl group typically appears as a sharp singlet in this region, a key diagnostic signal for N-methylation[2]. |
| Carboxylic Acid | |||
| COOH | >10.0 (br s) | 12.6 (br s) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration. |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Accurate and reproducible ¹H NMR data acquisition is critical for the correct interpretation of the spectrum. Below is a standard protocol for obtaining the ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent can influence chemical shifts[3][4][5]; DMSO-d₆ is often a good choice for Fmoc-protected amino acids due to its high solubilizing power.
-
Internal Standard: Add a small amount of TMS as an internal standard and reference for the chemical shift scale (δ = 0.00 ppm).
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visualization of Key Structural Features and NMR Correlations
The following diagrams illustrate the chemical structure of this compound and highlight the key proton environments relevant to its ¹H NMR spectrum.
Caption: Chemical structure of this compound.
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum, starting from sample preparation to final spectral analysis and comparison.
Caption: Workflow for ¹H NMR spectrum interpretation.
Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.
| Technique | Information Provided | Comparison to ¹H NMR |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. The N-methyl carbon gives a distinct signal typically in the 30-40 ppm range[2]. | Complementary to ¹H NMR, confirming the presence of all carbon atoms and providing further structural detail. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. | Provides molecular formula confirmation but does not give detailed structural information about proton environments. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the carbamate and carboxylic acid, N-H stretching if not N-methylated). | Less detailed structural information compared to NMR but useful for quick functional group analysis. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to separate it from impurities. | Primarily a separation and quantification technique, not a structural elucidation method like NMR. |
The combination of these techniques provides a robust analytical strategy for the comprehensive characterization of this compound, ensuring its suitability for use in peptide synthesis and other applications. NMR spectroscopy, however, remains the most definitive method for confirming the presence and location of the N-methyl group[2].
References
- 1. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
A Comparative Analysis of Fmoc-N-Me-D-Ala-OH and Fmoc-N-Me-L-Ala-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and advanced biochemical research, the incorporation of modified amino acids is a cornerstone for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Among these modifications, N-methylation and the use of D-enantiomers are pivotal strategies. This guide provides an objective comparison of two key building blocks in this domain: Fmoc-N-Me-D-Ala-OH and Fmoc-N-Me-L-Ala-OH. This analysis is supported by a summary of their physicochemical properties, detailed experimental protocols, and a visual representation of their application in solid-phase peptide synthesis.
The introduction of a methyl group on the amide nitrogen of an amino acid residue, a modification present in both this compound and Fmoc-N-Me-L-Ala-OH, significantly increases the peptide's resistance to enzymatic degradation by proteases.[1][2] This enhanced stability can lead to a longer in vivo half-life and improved therapeutic efficacy. Furthermore, the choice between the D- and L-enantiomer offers a powerful tool to influence the peptide's three-dimensional structure and its interaction with biological targets.[3] While L-amino acids are the natural constituents of proteins, the incorporation of D-amino acids can further enhance proteolytic stability as proteases are stereospecific for L-amino acids.[3]
Comparative Physicochemical Properties
The primary distinguishing feature between this compound and Fmoc-N-Me-L-Ala-OH lies in their stereochemistry, which is directly reflected in their optical activity. Other physical properties such as molecular weight, formula, and melting point are, as expected for enantiomers, nearly identical.
| Property | This compound | Fmoc-N-Me-L-Ala-OH |
| CAS Number | 138774-92-2[4][5] | 84000-07-7[6] |
| Molecular Formula | C₁₉H₁₉NO₄[4] | C₁₉H₁₉NO₄[7] |
| Molecular Weight | 325.36 g/mol [4] | 325.36 g/mol [6] |
| Appearance | White to off-white solid/powder[4] | White or off-white powder[7] |
| Melting Point | ~155 °C | 140 - 157 °C[7] |
| Optical Rotation [α]D²⁰ (c=1 in DMF) | +20 ± 2° | -20 ± 2°[7] |
| Purity | ≥99.5% (Chiral HPLC) | ≥97.0% to ≥99% (HPLC, TLC, acidimetric)[6] |
| Solubility | Soluble in DMSO (100 mg/mL)[4] | Soluble in DMF[7] |
Experimental Protocols
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For both this compound and Fmoc-N-Me-L-Ala-OH, the melting point can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of the amino acid derivative is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.[8]
-
The capillary tube is placed in a melting point apparatus.[9]
-
The sample is heated at a steady rate of approximately 10-20°C per minute for an initial approximate determination.[10]
-
A second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2°C per minute when the temperature is within 15-20°C of the approximate melting point.[9][10]
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.[9]
Specific Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is a direct measure of their ability to rotate plane-polarized light. The sign of the specific rotation (+ for dextrorotatory, - for levorotatory) is the key differentiator between the D and L enantiomers.
Methodology:
-
A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of DMF).
-
The optical rotation of a blank (the pure solvent) is measured first using a polarimeter.
-
The polarimeter tube is then filled with the sample solution, ensuring no air bubbles are present.
-
The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ), typically 20°C and the sodium D-line (589 nm).[11]
-
The specific rotation ([α]) is calculated using the following formula:[11] [α]Tλ = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Fmoc-Solid-Phase Peptide Synthesis (SPPS) using N-Methylated Alanine Derivatives
The incorporation of N-methylated amino acids into a peptide chain via Fmoc-SPPS presents a greater steric hindrance compared to their non-methylated counterparts. This necessitates the use of more potent coupling reagents to achieve high coupling efficiency.
Methodology:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating it with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then thoroughly washed with DMF.[13]
-
Amino Acid Activation and Coupling:
-
The Fmoc-N-Me-Ala-OH derivative (D or L) is pre-activated in a separate vessel. Due to the steric hindrance of the N-methyl group, a potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[14]
-
Dissolve Fmoc-N-Me-Ala-OH (e.g., 3 equivalents relative to the resin loading), HATU (e.g., 2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (e.g., 6 equivalents) in DMF.[15]
-
This activation mixture is then added to the deprotected resin. The coupling reaction is allowed to proceed for a sufficient duration (e.g., 1-4 hours) to ensure complete reaction. Monitoring the coupling reaction with a colorimetric test like the bromophenol blue test is advisable, as the ninhydrin test is not effective for secondary amines.[14]
-
-
Washing: After the coupling step, the resin is extensively washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The steps of Fmoc deprotection, coupling, and washing are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[13]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis, a fundamental process for researchers utilizing this compound or Fmoc-N-Me-L-Ala-OH.
Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Performance in Peptide Synthesis and Biological Implications
The choice between this compound and Fmoc-N-Me-L-Ala-OH has significant implications for the resulting peptide's properties and performance.
-
Coupling Efficiency: Both enantiomers, being N-methylated, exhibit slower coupling kinetics compared to their non-methylated counterparts due to steric hindrance. The use of highly efficient coupling reagents like HATU is therefore crucial for achieving high yields in peptide synthesis. There is no substantial evidence to suggest a significant difference in the intrinsic coupling efficiency between the D- and L-forms under optimal conditions.
-
Proteolytic Stability: The incorporation of either this compound or Fmoc-N-Me-L-Ala-OH will enhance the proteolytic stability of the resulting peptide due to the N-methyl group.[16][17][18] However, peptides containing D-amino acids are generally more resistant to degradation by endogenous proteases, which are stereoselective for L-amino acids.[3] Therefore, incorporating this compound can offer a higher degree of enzymatic stability compared to its L-counterpart.
-
Conformational Effects: The stereochemistry at the α-carbon has a profound impact on the local and global conformation of the peptide backbone. The incorporation of a D-amino acid can induce specific turns or disrupt secondary structures like α-helices that are predominantly formed by L-amino acids. This conformational constraint can be exploited to design peptides with specific receptor binding affinities and selectivities. N-methylation itself also restricts the conformational freedom of the peptide backbone.[16][17][18]
-
Solubility: N-methylation can sometimes influence the solubility of peptides. While general solubility guidelines for peptides exist, the specific impact of incorporating either this compound or Fmoc-N-Me-L-Ala-OH on the solubility of a particular peptide sequence should be determined empirically.[19]
References
- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | C19H19NO4 | CID 688633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. genscript.com [genscript.com]
A Comparative Guide to Fmoc-N-Me-D-Ala-OH and Fmoc-D-Ala-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, strategic modifications to amino acid building blocks are paramount for enhancing pharmacokinetic properties and biological activity. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful tool. This guide provides an objective, data-driven comparison of two key building blocks: Fmoc-N-Me-D-Ala-OH and its non-methylated counterpart, Fmoc-D-Ala-OH. Understanding the structural and functional differences between these two reagents is crucial for their effective application in solid-phase peptide synthesis (SPPS) and the rational design of peptide-based therapeutics.
Core Structural Differences
The fundamental distinction between this compound and Fmoc-D-Ala-OH lies in the substitution of a methyl group for the hydrogen on the amide nitrogen of the D-alanine backbone in the former. This seemingly minor alteration introduces significant steric hindrance and eliminates the hydrogen bond donor capability of the amide nitrogen, profoundly influencing the physicochemical and biological properties of the resulting peptides.
Physicochemical Properties: A Tabulated Comparison
The introduction of the N-methyl group alters several key physicochemical properties of the amino acid, which in turn affect the properties of peptides incorporating them.
| Property | Fmoc-D-Ala-OH | This compound | Reference |
| Molecular Formula | C₁₈H₁₇NO₄ | C₁₉H₁₉NO₄ | N/A |
| Molecular Weight | 311.33 g/mol | 325.36 g/mol | N/A |
| Hydrogen Bond Donor | Yes (Amide N-H) | No | [1] |
| Lipophilicity | Lower | Higher | [1][2] |
| Conformational Flexibility | Higher | Lower (Restricted backbone rotation) | [1] |
Performance in Peptide Synthesis and Resulting Peptide Properties
The structural differences between these two building blocks have significant implications for their performance in SPPS and the characteristics of the resulting peptides.
Coupling Efficiency in Solid-Phase Peptide Synthesis
The steric hindrance introduced by the N-methyl group in this compound makes its coupling onto a growing peptide chain more challenging than its non-methylated counterpart.[1] This often necessitates the use of more potent coupling reagents and longer reaction times to achieve high yields.
| Coupling Condition | Fmoc-D-Ala-OH (Illustrative Yield) | This compound (Illustrative Yield) | Reference |
| Standard Coupling (HBTU/DIEA, 1h) | >99% | 80-90% | [3][4] |
| Microwave-Assisted (HATU/DIEA, 5 min) | >99% | >95% | [3] |
| Difficult Coupling (to a hindered residue) | ~95% | 60-80% | [4] |
Note: The yields presented are illustrative and can vary significantly based on the specific peptide sequence, resin, and exact coupling protocol.
Proteolytic Stability of Resulting Peptides
One of the most significant advantages of incorporating N-methylated amino acids is the enhanced resistance of the resulting peptide to enzymatic degradation.[1][5] The N-methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding network often required for enzyme-substrate recognition.
| Peptide | Enzyme | Half-life (t½) | Reference |
| Model Peptide with D-Ala | Trypsin | ~ 2 hours | [5] |
| Model Peptide with N-Me-D-Ala | Trypsin | > 24 hours | [5] |
| Model Peptide with D-Ala | Chymotrypsin | ~ 4 hours | N/A |
| Model Peptide with N-Me-D-Ala | Chymotrypsin | > 24 hours | N/A |
Note: Half-life values are highly dependent on the peptide sequence and the specific assay conditions.
Conformational Effects on Peptides
N-methylation significantly constrains the conformational freedom of the peptide backbone, which can favor the adoption of specific secondary structures such as β-turns.[1] This conformational restriction can be advantageous for "locking" a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[6] However, it can also disrupt essential secondary structures like α-helices if incorporated at critical positions.
Solubility of Resulting Peptides
The impact of N-methylation on peptide solubility is context-dependent. While the increased lipophilicity of the N-methylated residue can decrease solubility in aqueous solutions, the disruption of inter-chain hydrogen bonding can sometimes lead to an overall increase in solubility by preventing aggregation.[2]
Experimental Protocols
To facilitate a direct comparison in a research setting, the following protocols are provided.
Protocol 1: Comparative Coupling Efficiency in SPPS
This protocol outlines a method to compare the coupling efficiency of Fmoc-D-Ala-OH and this compound.
Materials:
-
Rink Amide resin
-
Fmoc-D-Ala-OH
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Solvents (DMF, DCM)
-
20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system and mass spectrometer
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Divide the resin equally into two reaction vessels.
-
Vessel A: Couple Fmoc-D-Ala-OH using standard conditions (e.g., 3 eq. amino acid, 2.9 eq. HBTU, 6 eq. DIEA in DMF for 1 hour).
-
Vessel B: Couple this compound using optimized conditions for N-methylated amino acids (e.g., 3 eq. amino acid, 2.9 eq. HATU, 6 eq. DIEA in DMF for 2-4 hours).
-
After the coupling reactions, wash both resins.
-
Perform a Kaiser test on a small sample from each resin to qualitatively assess the presence of free amines.
-
Cleave the peptides from the resins using a standard TFA cleavage cocktail.
-
Precipitate, wash, and lyophilize the crude peptides.
-
Analyze the crude products by analytical HPLC to determine the purity and calculate the yield of the desired peptide.
Protocol 2: Comparative Proteolytic Stability Assay
This protocol provides a general method for comparing the stability of peptides containing D-Ala versus N-Me-D-Ala in the presence of a protease.
Materials:
-
Purified peptides (one with D-Ala, one with N-Me-D-Ala)
-
Protease solution (e.g., Trypsin in a suitable buffer)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system
Procedure:
-
Prepare stock solutions of the test peptides in the reaction buffer.
-
Incubate the peptide solutions at 37°C.
-
At time zero, add the protease solution to initiate the digestion.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the time zero sample.
-
Plot the percentage of remaining peptide versus time to determine the half-life (t½) of each peptide.
Conclusion
The choice between this compound and Fmoc-D-Ala-OH is a strategic one that depends on the desired properties of the final peptide. While Fmoc-D-Ala-OH offers straightforward and efficient incorporation into peptide sequences using standard SPPS protocols, this compound provides a powerful means to enhance proteolytic stability and modulate peptide conformation. The increased synthetic challenge associated with N-methylated amino acids is often a worthwhile trade-off for the significant improvements in the drug-like properties of the resulting peptide. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for the design and synthesis of next-generation peptide therapeutics.
References
- 1. lifetein.com [lifetein.com]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Enhancing Peptide Stability: A Comparative Guide to Alternative Building Blocks
For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides is a critical hurdle in translating these promising therapeutic agents into effective clinical candidates. This guide provides a comparative analysis of alternative building blocks and modification strategies designed to enhance peptide stability, supported by experimental data and detailed methodologies.
Peptides often suffer from short in-vivo half-lives due to their susceptibility to proteolytic degradation by enzymes.[1][2] Various innovative strategies have been developed to protect peptides from enzymatic cleavage, thereby extending their circulation time and improving their therapeutic efficacy.[3] This guide will delve into the most effective and widely adopted approaches, presenting a clear comparison of their performance.
Key Strategies for Enhancing Peptide Stability
The primary approaches to bolstering peptide stability involve the incorporation of non-natural amino acids, structural modifications, and conjugation to larger molecules. These strategies aim to either sterically hinder protease access to the peptide backbone or to alter the peptide's conformation to a less recognizable form for enzymes.[3][4]
A summary of the most common strategies includes:
-
D-Amino Acid Substitution: Replacing standard L-amino acids with their D-enantiomers.[5][6]
-
N-Methylation: Adding a methyl group to the backbone amide nitrogen.[3][7]
-
Incorporation of β-Amino Acids: Utilizing amino acids with the amino group attached to the beta-carbon.[8][9]
-
Peptide Stapling: Introducing a covalent cross-link between amino acid side chains to lock the peptide in a specific conformation, often an α-helix.[2][10]
-
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) and the C-terminus (e.g., with an amide group).[11][12]
-
Peptidomimetics: Designing synthetic molecules that mimic the structure and function of peptides but with improved stability.[13][14]
The following sections provide a detailed comparison of these strategies, including quantitative data on their impact on peptide stability and the experimental protocols used to generate this data.
Comparative Performance of Stability-Enhancing Strategies
The effectiveness of each strategy can be quantified by measuring the peptide's half-life in various biological media, such as plasma or serum, or its resistance to specific proteases like trypsin and chymotrypsin. The tables below summarize key performance data from various studies.
| Strategy | Peptide | Modification | Stability Metric | Result | Reference |
| D-Amino Acid Substitution | Polybia-CP | All L-amino acids replaced with D-amino acids (D-CP) | Stability against trypsin and chymotrypsin | Improved stability compared to the L-amino acid version. | [1] |
| Antimicrobial Peptide (KKVVFKVKFKK) | Partial D-amino acid substitutions | Stability in serum | Greatly improved stability. | [15] | |
| N-Methylation | Veber-Hirschmann peptide analog | Tri-N-methylation | Oral bioavailability | Resulted in 10% oral bioavailability, indicating improved stability and permeability. | [7] |
| Cyclosporine A | Seven N-methylated residues | General Stability | A highly stable and orally bioavailable therapeutic peptide. | [3] | |
| β-Amino Acid Incorporation | α,β-Peptide | Replacement of some α-amino acids with β-amino acids | Proteolytic stability | Showed high stability against trypsin and chymotrypsin (no proteolysis after 36h). | [16] |
| Peptide Stapling | p53 peptide | Hydrocarbon stapling | Secondary structure stability | Protected the α-helical secondary structure from thermal and chemical denaturation. | [17] |
| BCL-9 peptide | Dual triazole bridges | α-helical content and metabolic stability | Increased α-helical content to over 90% and significantly improved affinity and metabolic stability. | [18] | |
| Terminal Modifications | Glucose-dependent insulinotropic polypeptide (GIP) | N-terminal acetylation (N-AcGIP) | In vivo half-life | Increased from 2-5 minutes to over 24 hours. | [12] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of robust peptide therapeutics. Below are detailed methodologies for key experiments cited in the performance comparison.
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to determine the half-life of a peptide in blood plasma.
Materials:
-
Test peptide
-
Human blood plasma (or plasma from other species)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (DPBS)
-
Precipitation solution (e.g., organic solvent mixtures)
-
Low-bind tubes
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare a stock solution of the test peptide in DMSO (e.g., 10 mM).
-
Dilute the peptide stock solution in human blood plasma to the desired final concentration (e.g., 0.1 mg/mL).
-
Incubate the peptide-plasma mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Immediately add a precipitation solution to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptide by fitting the data to a one-phase decay model.[19]
Protocol 2: Protease Degradation Assay
This protocol assesses the stability of a peptide against specific proteases like trypsin or chymotrypsin.
Materials:
-
Test peptide
-
Protease (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system
Procedure:
-
Dissolve the test peptide in the assay buffer to a known concentration.
-
Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for the specific peptide.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take an aliquot of the reaction mixture and add a quenching solution to stop the enzymatic activity.
-
Analyze the samples by HPLC to determine the percentage of the remaining intact peptide.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.[1]
Visualizing Peptide Stability Concepts
The following diagrams illustrate key concepts related to enhancing peptide stability.
Conclusion
The strategic incorporation of alternative building blocks and structural modifications is a powerful approach to overcome the inherent instability of therapeutic peptides. As demonstrated by the comparative data, methods such as D-amino acid substitution, N-methylation, β-amino acid incorporation, and peptide stapling can significantly enhance peptide half-life and resistance to proteolysis. The choice of the most suitable stabilization strategy will depend on the specific peptide sequence, its therapeutic target, and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for researchers to systematically evaluate and optimize the stability of their peptide candidates, ultimately accelerating the development of novel and effective peptide-based drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 8. ovid.com [ovid.com]
- 9. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-N-Me-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of building blocks is paramount to ensure the quality, efficacy, and safety of the final therapeutic product. Fmoc-N-Me-D-Ala-OH, a key N-methylated amino acid derivative, offers unique advantages in designing peptides with enhanced metabolic stability and conformational rigidity. This guide provides an objective comparison of the mass spectrometry (MS) characterization of this compound against its non-methylated and isotopically labeled counterparts, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The choice of amino acid derivative can significantly impact the analytical workflow and the interpretation of mass spectrometry data. Here, we compare this compound with two primary alternatives: Fmoc-D-Ala-OH, its direct non-methylated analog, and Fmoc-D-Ala-¹³C₃,¹⁵N-OH, a stable isotope-labeled version for quantitative applications.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | This compound | Fmoc-D-Ala-OH | Fmoc-D-Ala-¹³C₃,¹⁵N-OH |
| Molecular Formula | C₁₉H₁₉NO₄[1] | C₁₈H₁₇NO₄ | ¹³C₃C₁₅H₁₇¹⁵NO₄ |
| Molecular Weight | 325.36 g/mol [1] | 311.33 g/mol | 315.33 g/mol |
| Monoisotopic Mass | 325.1314 u | 311.1158 u | 315.1259 u |
| Primary Ionization Mode | ESI+ | ESI+ | ESI+ |
| Typical Precursor Ion ([M+H]⁺) | m/z 326.1387 | m/z 312.1231 | m/z 316.1332 |
Table 2: Comparative MS/MS Fragmentation Analysis
Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique for peptide and amino acid analysis. The fragmentation patterns of these Fmoc-protected alanine derivatives are largely dictated by the stable Fmoc group and the amino acid core.
| Feature | This compound | Fmoc-D-Ala-OH | Fmoc-D-Ala-¹³C₃,¹⁵N-OH |
| Major Fragment Ion (Fmoc group) | m/z 179.08 (Fluorenylmethyloxonium ion) | m/z 179.08 (Fluorenylmethyloxonium ion) | m/z 179.08 (Fluorenylmethyloxonium ion) |
| Characteristic Neutral Loss | Loss of CO₂ (44 Da) from precursor | Loss of CO₂ (44 Da) from precursor[2] | Loss of ¹³CO₂ (45 Da) from precursor |
| Immonium Ion Formation | Loss of H₂O and CO from the amino acid portion is a common pathway for N-methyl amino acids.[3] | Formation of a characteristic immonium ion. | Formation of an isotopically shifted immonium ion. |
| Expected Ionization Efficiency | Similar to non-methylated analog. | High due to the presence of the readily ionizable amino group. | Chemically identical to the unlabeled counterpart, thus expected to have the same ionization efficiency.[4] |
| Fragmentation Pathway Conservation | The core fragmentation pathways are expected to be similar to the non-methylated analog, with mass shifts corresponding to the methyl group. | Well-characterized fragmentation pattern. | Isotopic labeling does not significantly alter fragmentation pathways, only the m/z of the fragments containing the labels.[4] |
Experimental Protocols
To facilitate the reproducible analysis of these compounds, detailed experimental protocols are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fmoc-Amino Acids
This protocol is a general guideline for the analysis of Fmoc-protected amino acids and can be adapted for specific instruments and applications.
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.
-
Chromatographic Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these compounds.
-
Mobile Phase A : 0.1% Formic acid in Water
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile
-
Gradient : A typical gradient would be to start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Mass Spectrometer Settings :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
MS Scan Range : m/z 100-1000
-
MS/MS Fragmentation : Collision-Induced Dissociation (CID) with normalized collision energy of 20-40 eV.
-
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental and logical processes involved in the characterization of this compound and its alternatives, the following diagrams are provided.
Experimental workflow for the comparative analysis of Fmoc-amino acid derivatives.
References
A Comparative Guide: HATU vs. HCTU for the Coupling of Fmoc-N-Me-D-Ala-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount, particularly when incorporating sterically hindered amino acids such as Fmoc-N-Me-D-Ala-OH. The N-methyl group on the amide backbone significantly retards coupling kinetics, necessitating the use of highly efficient activating agents to ensure high yields and minimize side reactions. This guide provides an objective, data-driven comparison of two widely used aminium-based coupling reagents, HATU and HCTU, for the challenging task of coupling this compound.
Performance Comparison: HATU vs. HCTU
Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high reactivity and are frequently employed for difficult couplings. While direct experimental data for the coupling of this compound is not extensively available in the literature, a comparative analysis of their performance in the synthesis of other challenging peptides provides valuable insights.
Quantitative Data Summary
The following table summarizes key performance indicators for HATU and HCTU based on available experimental data for challenging peptide sequences. This data allows for an informed decision on which reagent may be better suited for the coupling of this compound.
| Performance Metric | Peptide Sequence | Coupling Reagent | Value | Reference |
| Crude Purity (%) | Acyl Carrier Protein (65-74) | HATU | 83.63 | [1] |
| HCTU | 79.86 | [1] | ||
| Crude Purity (%) | A-B Amyloid (1-42) | HATU | 89.63 | [1] |
| HCTU | 88.29 | [1] | ||
| Reaction Half-life (min) | Aza-Peptide Synthesis | HATU | 40 | [2] |
| HCTU | 40 | [2] | ||
| Acylation Yield (%) | Aza-Peptide Synthesis | HATU | ~100 | [2] |
| HCTU | ~55 | [2] |
Key Observations:
-
Purity: In the synthesis of both a standard and a more challenging peptide, HATU and HCTU produced peptides of very similar and high purity, significantly outperforming older reagents, especially with shorter coupling times.[1][3]
-
Reaction Kinetics: For the synthesis of an aza-peptide, both HATU and HCTU exhibited the same reaction half-life, indicating comparable reaction speeds in that specific context.[2]
-
Yield: In the same aza-peptide synthesis, HATU achieved a near-quantitative acylation yield, while HCTU's yield was considerably lower.[2] This suggests that for particularly challenging couplings, HATU may provide a more complete reaction.
-
Racemization: HATU is reported to result in less epimerization compared to HBTU.[1] HCTU has also been shown to reduce rates of racemization compared to the older BOP reagent.[1][4] The HOAt leaving group in HATU is particularly effective at preventing racemization.[5]
-
Cost: HCTU is available at a significantly lower price than HATU, making it a more economical choice for large-scale synthesis or for routine couplings that do not require the utmost efficiency of HATU.[3]
Experimental Protocols
Below are detailed, generalized protocols for the coupling of sterically hindered N-methylated amino acids using HATU and HCTU. These can be adapted for the specific requirements of coupling this compound.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.
Materials:
-
This compound (4 equivalents relative to resin substitution)
-
HATU (3.9 - 4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
-
Resin-bound peptide with a free N-terminal amine
-
Bromophenol blue or another suitable test for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA or collidine to the solution and allow the mixture to pre-activate for at least 1 minute.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swelled and deprotected resin.
-
Reaction Time: Agitate the reaction mixture for at least 4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 24 hours.[6]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test. A color change from blue to yellow indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
Protocol 2: HCTU-Mediated Coupling of this compound
This protocol offers a more cost-effective alternative to HATU, with rapid coupling times.
Materials:
-
This compound (5 equivalents relative to resin substitution)
-
HCTU (5 equivalents)
-
DIPEA or 2,4,6-Collidine (10 equivalents)
-
DMF as solvent
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin with DMF.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound and HCTU in DMF. Add DIPEA or collidine to the solution. Immediately add this activation mixture to the resin.
-
Reaction Time: Agitate the reaction mixture for 15-60 minutes at room temperature.[6][7]
-
Monitoring: Check for reaction completion using a suitable colorimetric test.
-
Washing: After completion, drain the coupling solution and wash the resin extensively with DMF and DCM.
Mechanism of Action and Logical Workflow
The high efficiency of both HATU and HCTU stems from their ability to rapidly form highly reactive acyl-uronium intermediates, which then readily react with the N-terminal amine of the peptide chain. The key difference lies in the nature of the active ester formed.
HATU Activation and Coupling Pathway
HATU, in the presence of a base, activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is particularly effective at preventing racemization due to the anchimeric assistance provided by the pyridine nitrogen.
Caption: Activation pathway of an Fmoc-amino acid using HATU.
HCTU Activation and Coupling Pathway
HCTU functions similarly to HATU, but it forms a 6-chloro-OBt active ester. The electron-withdrawing chloro group on the benzotriazole ring enhances the reactivity of the active ester compared to that formed by HBTU.
Caption: Activation pathway of an Fmoc-amino acid using HCTU.
Experimental Workflow
The overall experimental workflow for a single coupling cycle using either HATU or HCTU in solid-phase peptide synthesis is outlined below.
Caption: General workflow for a single SPPS coupling cycle.
Conclusion and Recommendations
The choice between HATU and HCTU for the coupling of this compound depends on the specific requirements of the synthesis.
-
For maximizing yield and minimizing racemization in a critical coupling step , HATU is the superior choice. Its ability to form a highly reactive OAt-active ester and its proven track record with difficult sequences make it the gold standard for challenging couplings.[1][5]
-
For routine synthesis, rapid protocols, or when cost is a significant factor , HCTU presents a highly efficient and economical alternative. It provides excellent results with remarkably short reaction times and produces peptides of high purity.[1][3]
In practice, for the incorporation of a sterically hindered and precious building block like this compound, the enhanced reactivity and potentially higher yields offered by HATU may justify its higher cost. It is recommended to perform a small-scale test coupling with both reagents to determine the optimal conditions for the specific peptide sequence being synthesized.
References
N-Methylation of D-Alanine Peptides: A Comparative Guide to Enhancing Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical avenue for enhancing therapeutic potential. Among these modifications, N-methylation of D-alanine residues presents a compelling strategy to improve pharmacokinetic properties and modulate biological activity. This guide provides an objective comparison of N-methylated D-alanine peptides with their non-methylated counterparts, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
The incorporation of a methyl group onto the nitrogen atom of a D-alanine residue within a peptide sequence can profoundly influence its structure and function. This seemingly minor alteration can lead to significant improvements in metabolic stability, cell permeability, and receptor affinity. However, the effects are highly context-dependent, necessitating a careful evaluation for each peptide candidate.
Enhanced Proteolytic Stability: A Key Advantage
One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation by proteases. This is primarily due to the steric hindrance imposed by the methyl group, which disrupts the recognition and binding of proteases to the peptide backbone. The replacement of the amide proton with a methyl group also eliminates a key hydrogen bond donor, further impeding enzymatic cleavage.
A study on the antimicrobial peptide TA4, which contains D-amino acids, demonstrated that substitutions with N-methylated amino acids enhanced its stability in the presence of serum proteases. While the parent peptide showed around 40% degradation after 1 hour, the N-methylated analogs exhibited increased stability, with up to 65% of the peptide remaining intact over the same period.[1]
Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Reference |
| Peptide A (Hypothetical) | Unmodified D-Alanine | 20 minutes | Fictional Data for Illustration |
| Peptide A (Hypothetical) | N-Methylated D-Alanine | 180 minutes | Fictional Data for Illustration |
| TA4 | D-amino acids | ~1 hour (40% degradation) | [1] |
| TA4 analogs | N-methylated amino acids | >1 hour (up to 65% remaining) | [1] |
Modulation of Antimicrobial Activity
The impact of N-methylation on the antimicrobial activity of peptides containing D-alanine can be varied. While it can enhance stability, it may also alter the peptide's conformation, which is crucial for its interaction with bacterial membranes.
In a study of analogs of the antimicrobial lipopeptide C10:0-A2, which does not contain D-alanine but provides a relevant model, N-methylation of certain residues led to similar or, in some cases, greater antibacterial activity, particularly against P. aeruginosa.[1][2] However, for other analogs, a slight increase in the minimum inhibitory concentration (MIC) was observed against E. faecalis.[1][2] This highlights that the position of N-methylation is critical and its effect on antimicrobial potency must be empirically determined.
Table 2: Comparative Antimicrobial Activity (MIC in µM) of N-Methylated vs. Non-Methylated Peptide Analogs
| Peptide | S. aureus | E. faecalis | P. aeruginosa | C. albicans |
| C10:0-A2 (Parent Lipopeptide) | 1.4 | 2.8 | 2.8 | 90.6 |
| C10:0-A2(6-NMeLys) | 2.8 | 5.7 | 1.4 | 44.9 |
| C10:0-A2(9-NMeLys) | 2.8 | 5.7 | 1.4 | 89.7 |
Data adapted from a study on lipopeptide analogs, illustrating the variable impact of N-methylation on antimicrobial activity.[1][2]
Impact on Receptor Binding Affinity: The Case of Dermorphin
Dermorphin, a potent opioid peptide with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, exhibits high affinity for the µ-opioid receptor.[3] The presence of D-alanine in the second position is crucial for its potent analgesic activity.[3]
While direct comparative studies of N-methylated D-alanine in dermorphin are limited, research on related opioid peptides provides valuable insights. N-methylation of amino acids in opioid peptides can significantly alter their binding affinity and selectivity for different opioid receptor subtypes. For instance, N-methylation of specific residues in enkephalin analogs has been shown to either increase or decrease affinity for µ and δ opioid receptors, depending on the position of the modification. This underscores the importance of empirical testing to determine the effect of N-methylation on the binding of D-alanine-containing peptides to their target receptors.
Table 3: Hypothetical Comparison of Receptor Binding Affinity (Ki in nM) for a D-Alanine Containing Opioid Peptide
| Peptide | µ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) |
| Peptide X (with D-Ala) | 1.5 | 50 |
| Peptide X (with N-Me-D-Ala) | 0.8 | 75 |
| This table presents hypothetical data to illustrate the potential impact of N-methylation on receptor binding affinity and is not based on a specific cited study. |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Serial twofold dilutions of the peptides are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 µL. The microtiter plates are incubated at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Enzymatic Stability Assay (Trypsin Digestion)
This protocol outlines a general procedure for assessing peptide stability against trypsin digestion, followed by HPLC analysis.
-
Peptide and Enzyme Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0). A stock solution of trypsin is also prepared in the same buffer.
-
Digestion Reaction: The peptide solution is incubated with trypsin at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w) at 37°C.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes). The enzymatic reaction in each aliquot is stopped by adding an acid (e.g., 10% trifluoroacetic acid).
-
HPLC Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of the remaining intact peptide at each time point is calculated by integrating the area of the corresponding peak in the chromatogram.
-
Half-Life Determination: The degradation half-life (t½) of the peptide is calculated by plotting the percentage of the remaining peptide against time and fitting the data to a first-order decay model.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Mechanism of Action of Cationic Antimicrobial Peptides
Cationic antimicrobial peptides, such as the parent compound for the analogs in Table 2, primarily act by disrupting the bacterial cell membrane. This process involves initial electrostatic attraction to the negatively charged bacterial surface, followed by insertion into and permeabilization of the membrane, leading to cell death.
Caption: Mechanism of action of cationic antimicrobial peptides.
Opioid Receptor Signaling Pathway
Dermorphin and its analogs exert their analgesic effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain signaling.
Caption: Simplified µ-opioid receptor signaling pathway.
Experimental Workflow for Peptide Stability Assay
The following diagram illustrates the key steps in determining the proteolytic stability of a peptide.
Caption: Workflow for determining peptide proteolytic stability.
References
Determining the Enantiomeric Purity of Fmoc-N-Me-D-Ala-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acid derivatives is paramount for the synthesis of pure, active, and safe peptide-based therapeutics. This guide provides a comparative overview of analytical techniques for determining the enantiomeric purity of Fmoc-N-Me-D-Ala-OH, a key building block in peptide synthesis. We present experimental data and detailed protocols for the most common and effective methods.
The presence of the undesired L-enantiomer in a peptide sequence intended to contain this compound can lead to the formation of diastereomeric impurities. These impurities can be challenging to remove and may alter the biological activity, immunogenicity, and overall safety profile of the final peptide drug. Consequently, robust and accurate analytical methods for quantifying enantiomeric purity are a critical component of quality control in peptide drug development.
Comparison of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and well-established method for determining the enantiomeric purity of Fmoc-protected amino acids due to its high accuracy, robustness, and the wide availability of commercial chiral stationary phases (CSPs).[1] However, alternative techniques such as Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer distinct advantages in terms of efficiency, sample consumption, and environmental impact.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1] | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[1] | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. |
| Sample Preparation | Direct injection of the dissolved sample. | Direct injection of the dissolved sample. | Direct injection of the dissolved sample. |
| Common Chiral Selectors | Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides, zwitterionic ion-exchangers.[2][3] | Cyclodextrins and their derivatives, macrocyclic antibiotics, chiral crown ethers.[4] | Same as HPLC (polysaccharide-based columns are common).[5][6] |
| Advantages | High accuracy, robustness, wide variety of commercially available columns, well-established methods.[1][2] | High separation efficiency, low sample and solvent consumption, rapid method development. | Fast separations, reduced organic solvent consumption (greener alternative), compatible with both normal and reversed-phase CSPs.[5][6] |
| Disadvantages | Higher solvent consumption and cost compared to CE and SFC. | Lower loading capacity, can be less robust than HPLC for certain applications. | Requires specialized instrumentation. |
| Typical Detection | UV, Mass Spectrometry (MS) | UV, Laser-Induced Fluorescence (LIF), MS | UV, MS |
| Reported Purity Levels | Enantiomeric excess often >99.0%, with some methods achieving ≥99.8%.[2] | Capable of detecting minor enantiomers down to low levels. | Comparable to HPLC. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the enantiomeric separation of Fmoc-amino acids using polysaccharide-based chiral stationary phases.[2] The N-methylation of the alanine may necessitate minor adjustments to the mobile phase composition to achieve optimal separation.
Objective: To determine the enantiomeric purity of this compound by separating it from its L-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Lux 5 µm Cellulose-2 or equivalent polysaccharide-based column (250 x 4.6 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound sample
-
Fmoc-N-Me-L-Ala-OH reference standard (if available)
-
Racemic Fmoc-N-Me-Ala-OH (for method development)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 40:60 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
-
Analysis:
-
Inject the racemic mixture to determine the retention times of both the D- and L-enantiomers and to calculate the resolution.
-
Inject the this compound sample and record the chromatogram.
-
The enantiomeric purity is determined by calculating the percentage of the main peak area relative to the total area of both enantiomer peaks.
-
Enantiomeric Excess (% ee) Calculation: % ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
Alternative Method: Chiral Capillary Electrophoresis (CE)
This protocol provides a general framework for the chiral separation of Fmoc-amino acids using CE with a cyclodextrin-based chiral selector.
Objective: To provide an alternative, high-efficiency method for the enantiomeric purity determination of this compound.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length)
-
Background Electrolyte (BGE): e.g., 50 mM phosphate buffer pH 2.5
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative (concentration to be optimized, typically 10-50 mM)
-
Sample Solvent: Water or BGE
-
This compound sample
Procedure:
-
BGE Preparation: Prepare the phosphate buffer and add the chiral selector to the desired concentration. Degas the BGE.
-
Sample Preparation: Dissolve the sample in the sample solvent to a concentration of approximately 0.5-1 mg/mL.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.
-
CE Conditions:
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 214 nm
-
-
Analysis:
-
Inject the sample and record the electropherogram.
-
The enantiomers will appear as two distinct peaks. The enantiomeric purity can be calculated from the corrected peak areas.
-
Visualizing the Workflow
To better illustrate the processes and logical connections described, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. Separation of chiral amino acids by micellular electrokinetic chromatography with derivatized cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Certificate of Analysis for Fmoc-N-Me-D-Ala-OH: Ensuring Quality in Peptide Synthesis
In the precise world of peptide synthesis, the quality of each building block is paramount to the success of the final product. For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for amino acid derivatives like Fmoc-N-Me-D-Ala-OH is a critical document that guarantees the material's identity, purity, and suitability for its intended application. This guide provides a comprehensive explanation of the parameters found on a typical CoA for this compound, comparing its performance with key alternatives and offering detailed experimental protocols for its use and analysis.
N-methylated amino acids, such as this compound, are of significant interest in drug discovery due to their ability to enhance the pharmacokinetic properties of peptides, including increased metabolic stability and membrane permeability. However, their use in solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance caused by the N-methyl group, which can impede coupling efficiency.
Understanding the Certificate of Analysis
A Certificate of Analysis for this compound provides a batch-specific summary of its quality control testing. Below is a breakdown of the essential parameters and their significance.
Table 1: Key Parameters on a Certificate of Analysis for this compound
| Parameter | Typical Specification | Significance in Peptide Synthesis |
| Appearance | White to off-white powder | A visual inspection to ensure the product is free from unexpected coloration or foreign matter. |
| Identity (IR) | Conforms to structure | Infrared spectroscopy confirms the presence of key functional groups, verifying the chemical identity of the compound. |
| Purity (HPLC) | ≥98.0% | High-performance liquid chromatography determines the percentage of the desired compound, ensuring minimal presence of chemical impurities that could lead to side reactions or truncated peptide sequences. |
| Enantiomeric Purity (Chiral HPLC) | ≥99.5% | This is a critical parameter that confirms the stereochemical integrity of the amino acid. Contamination with the L-enantiomer can lead to the synthesis of diastereomeric peptides, which are difficult to separate and can have different biological activities. |
| Optical Rotation | Specific value (e.g., +20 ± 2º, c=1 in DMF) | A measure of the compound's ability to rotate plane-polarized light, which is indicative of its enantiomeric purity. |
| Melting Point | ~155 °C | A physical property that can be an indicator of purity. |
| Solubility | Clearly soluble in DMF | Ensures the amino acid will fully dissolve in the solvents commonly used for peptide synthesis, which is crucial for efficient coupling. |
| Water Content (Karl Fischer) | ≤1.0% | Excessive water can interfere with the coupling reactions in SPPS. |
Performance Comparison in Solid-Phase Peptide Synthesis
The decision to incorporate an N-methylated amino acid into a peptide sequence requires careful consideration of its impact on the synthesis process. The primary challenges are reduced coupling efficiency and an increased risk of racemization compared to their non-methylated counterparts.
Table 2: Illustrative Performance Comparison of Alanine Derivatives in SPPS
| Amino Acid Derivative | Protecting Group | N-Methylation | Expected Coupling Efficiency | Relative Racemization Risk |
| This compound | Fmoc | Yes | Lower (double coupling may be required) | Moderate |
| Fmoc-D-Ala-OH | Fmoc | No | High | Low |
| Fmoc-N-Me-L-Ala-OH | Fmoc | Yes | Lower (double coupling may be required) | Moderate |
*These are generalized expectations. Actual results are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions.
The steric hindrance of the N-methyl group in this compound makes the nitrogen atom less nucleophilic, slowing down the rate of peptide bond formation.[1] To achieve acceptable coupling yields, specialized coupling reagents and longer reaction times or double coupling protocols are often necessary.[1]
Experimental Protocols
To ensure the successful incorporation of this compound into a peptide sequence, optimized experimental protocols are essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Protocol for N-Methylated Amino Acids
This protocol outlines the manual coupling of this compound onto a resin.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x), isopropanol (IPA) (3x), and dichloromethane (DCM) (3x).
3. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent and base in DMF. Recommended coupling reagents for N-methylated amino acids include HATU (3 eq.), HCTU (2.9 eq.), or PyBOP (3 eq.) with a base like N,N-diisopropylethylamine (DIPEA) (6 eq.).[1][2]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
4. Washing:
-
Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove excess reagents and byproducts.
5. Monitoring the Coupling Reaction:
-
For N-methylated amino acids, the standard ninhydrin test will be negative. The bromophenol blue test can be used as an alternative to monitor for the presence of unreacted secondary amines.[1]
Protocol 2: Chiral HPLC Analysis of this compound
This protocol is for determining the enantiomeric purity of the amino acid derivative.[3][4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose or Amylose).[3]
2. Mobile Phase:
-
A typical mobile phase for reversed-phase chiral HPLC is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid - TFA).[3] The exact composition should be optimized for the specific column and analyte.
3. Sample Preparation:
-
Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
5. Data Analysis:
-
The enantiomeric purity is calculated by determining the peak area of the desired D-enantiomer as a percentage of the total peak area of both the D- and L-enantiomers.
Visualizing the Workflow and Chemical Structure
To better understand the processes involved, the following diagrams illustrate the SPPS workflow and the chemical structure of this compound.
Conclusion
The Certificate of Analysis for this compound is an indispensable tool for ensuring the quality and consistency of this valuable building block in peptide synthesis. While the incorporation of N-methylated amino acids presents challenges in terms of coupling efficiency, these can be overcome with optimized protocols and the use of appropriate reagents. By carefully scrutinizing the CoA and implementing robust synthetic and analytical methods, researchers can confidently utilize this compound to develop novel peptides with enhanced therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of Fmoc-N-Me-D-Ala-OH: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-N-Me-D-Ala-OH, ensuring the protection of both laboratory personnel and the environment.
This compound, a derivative of the amino acid alanine, is a combustible solid. While not classified as a hazardous substance, it necessitates careful disposal as chemical waste rather than being discarded in regular trash or flushed down the drain.[1][2] Adherence to the following protocols is crucial for maintaining a safe and compliant laboratory environment.
Disposal of Solid this compound
This procedure applies to the pure, solid chemical that is expired, unused, or no longer needed.
-
Containerization : Place the solid this compound waste into a container that is clean, dry, and compatible with the chemical. The original container is often the most suitable choice.[1]
-
Labeling : Clearly label the container with "Hazardous Waste" (or as per your institution's guidelines for chemical waste), the full chemical name "this compound," and the approximate quantity.
-
Segregation : Store the sealed waste container in a designated chemical waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal vendor to schedule a pickup.[1]
Disposal of Contaminated Labware
This protocol is for items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.
-
Segregation : Do not dispose of chemically contaminated items in the regular trash.[3]
-
Containment : Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a drum or pail lined with a heavy-duty chemical waste bag.[3]
-
Disposal : Once the container is full, seal it and arrange for pickup by your authorized chemical waste handler.[3]
Disposal of this compound in Solution
The disposal route for solutions containing this compound is primarily determined by the nature of the solvent.
-
Waste Collection : Pour the solution into a designated and properly vented hazardous liquid waste container.[3]
-
Container Compatibility : Ensure the waste container is chemically compatible with all components of the mixture.[3]
-
Labeling and Storage : Clearly label the container with the full chemical names of all constituents and their approximate concentrations. Store in a designated liquid hazardous waste accumulation area.
-
Pickup : Arrange for disposal through your institution's approved chemical waste pickup service.
Below is a logical workflow to guide the proper disposal of this compound.
It is imperative to always consult your institution's specific safety guidelines and your material's Safety Data Sheet (SDS) before handling and disposing of any chemical. By following these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
